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  • Product: 3-Decanone, 8-methoxy-
  • CAS: 30571-79-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Profiling and Synthetic Methodologies for 8-Methoxy-3-decanone (CAS 30571-79-0)

Target Audience: Synthetic Chemists, Analytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Identity 8-Methoxy-3-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Identity

8-Methoxy-3-decanone (CAS 30571-79-0), structurally defined by the SMILES string CCC(CCCCC(=O)CC)OC, is a bifunctional aliphatic compound featuring both a reactive ketone moiety at the C3 position and a stable methyl ether linkage at the C8 position . Due to its structural characteristics—a medium-chain hydrophobic backbone punctuated by two polar hydrogen-bond-accepting groups—it serves as a valuable intermediate in the synthesis of complex pheromone analogues, specialized fragrances, and lipophilic pharmaceutical delivery vehicles.

The presence of a stereocenter at C8 means the compound exists as a pair of enantiomers (R and S). Unless asymmetric catalysis is employed (such as chiral organocatalysis utilized in related 3-decanol derivatives ), standard synthetic routes yield a racemic mixture.

Physicochemical Profiling

Understanding the physicochemical behavior of 8-methoxy-3-decanone is critical for downstream applications, particularly in extraction, chromatography, and formulation. The data below synthesizes computed and predicted properties essential for rational experimental design.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Implication for ResearchReference
Molecular Formula C₁₁H₂₂O₂Determines exact mass (186.1620 Da) for HRMS validation.PubChem
Molecular Weight 186.29 g/mol Standard parameter for stoichiometric calculations.PubChem
Density 0.9 ± 0.1 g/cm³Indicates the compound will partition into the upper organic layer during aqueous workups.Guidechem
Boiling Point 263.9 ± 23.0 °CRequires high-vacuum distillation for thermal purification to avoid degradation.Guidechem
Flash Point 96.5 ± 16.2 °CClassified as a combustible liquid; dictates safe storage protocols.Guidechem
LogP (Predicted) 2.01Moderate lipophilicity; ideal for reverse-phase HPLC (C18) retention.Guidechem
Topological Polar Surface Area 26.3 ŲExcellent membrane permeability profile for biological assays.PubChem

Rational Synthetic Design & Protocols

To synthesize 8-methoxy-3-decanone efficiently, direct alkylation of 3-decanone is highly discouraged due to poor regioselectivity (yielding mixtures of C2 and C4 alkylation products). Instead, a β-keto ester alkylation strategy followed by decarboxylation provides a regiospecific, high-yield pathway.

Retrosynthetic Strategy

By utilizing ethyl 3-oxopentanoate (a commercially available β-keto ester) as the nucleophile and 1-bromo-4-methoxyhexane as the electrophile, we ensure that carbon-carbon bond formation occurs exclusively at the highly acidic α-carbon. Subsequent saponification and thermal decarboxylation cleanly yield the target ketone.

Synthesis A 1-Bromo-4-methoxyhexane (Electrophile) D Alkylated Intermediate (β-Keto Ester) A->D Electrophilic Attack B Ethyl 3-oxopentanoate (Nucleophile Precursor) C NaOEt / EtOH (Enolate Formation) B->C Deprotonation C->D SN2 Alkylation E NaOH (aq), then HCl (aq), Δ (Hydrolysis & Decarboxylation) D->E Saponification F 8-Methoxy-3-decanone (Target Compound) E->F -CO₂, -EtOH

Fig 1. Regiospecific synthesis pathway for 8-methoxy-3-decanone via β-keto ester alkylation.

Step-by-Step Synthetic Protocol

Phase 1: Regiospecific Alkylation

  • Rationale: Sodium ethoxide (NaOEt) is chosen as the base because its conjugate acid (ethanol) matches the ester moiety, entirely preventing transesterification side reactions that would complicate purification.

  • In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve NaOEt (1.1 eq, 55 mmol) in 100 mL of anhydrous ethanol.

  • Cool the system to 0 °C and dropwise add ethyl 3-oxopentanoate (1.0 eq, 50 mmol). Stir for 30 minutes to ensure complete enolate formation.

  • Add 1-bromo-4-methoxyhexane (1.05 eq, 52.5 mmol) dropwise.

  • Reflux the mixture at 78 °C for 12 hours.

  • Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the electrophile spot confirms reaction completion. Quench with saturated NH₄Cl to neutralize residual base.

Phase 2: Saponification and Decarboxylation

  • Rationale: Base-promoted ester hydrolysis is executed first to avoid the cleavage of the aliphatic ether, which is susceptible to harsh acidic hydrolysis. The subsequent acidification drives the decarboxylation of the β-keto acid via a stable six-membered cyclic transition state.

  • Concentrate the crude alkylated intermediate in vacuo and redissolve in 50 mL of THF.

  • Add 50 mL of 10% aqueous NaOH and stir vigorously at room temperature for 4 hours (Saponification).

  • Carefully acidify the mixture to pH 2 using 6M HCl.

  • Heat the biphasic mixture to 80 °C for 3 hours. Rapid gas evolution (CO₂) will be observed.

  • Validation Checkpoint 2: Extract with diethyl ether (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate. The crude product should show a single major spot on TLC. Purify via vacuum distillation (approx. 110 °C at 0.1 mmHg) to yield pure 8-methoxy-3-decanone.

Analytical Characterization & Validation

To ensure rigorous scientific integrity, the synthesized compound must be subjected to a self-validating analytical workflow. Relying on a single analytical method is insufficient; orthogonal techniques (Mass Spectrometry, NMR, and IR) must corroborate the structure.

Analysis Sample Purified 8-Methoxy-3-decanone GCMS GC-MS (EI, 70 eV) HP-5MS Column Sample->GCMS NMR NMR (1H & 13C) CDCl3 Solvent Sample->NMR IR FT-IR (ATR) Neat Sample Sample->IR Mass Validation: m/z 186 (M+), m/z 72, 57 GCMS->Mass Struct Validation: Carbonyl δ ~211 ppm Methoxy δ ~58 ppm NMR->Struct Func Validation: C=O stretch 1715 cm⁻¹ C-O stretch 1100 cm⁻¹ IR->Func

Fig 2. Orthogonal, self-validating analytical characterization workflow.

GC-MS Protocol (Electron Ionization)
  • Rationale: A non-polar HP-5MS column prevents peak tailing of aliphatic ketones. EI at 70 eV induces predictable fragmentation, specifically the McLafferty rearrangement, which is diagnostic for 3-alkanones.

  • Procedure: Inject 1 µL of a 1 mg/mL solution in hexane. Set the oven program: 60 °C (hold 2 min), ramp 10 °C/min to 280 °C.

  • Self-Validation Criteria:

    • Molecular Ion: Weak but present peak at m/z 186.

    • α-Cleavage: Base peak at m/z 57 ([CH₃CH₂C=O]⁺).

    • McLafferty Rearrangement: Distinct peak at m/z 72 ([CH₂=C(OH)CH₂CH₃]⁺), confirming the ketone is strictly at the C3 position.

Nuclear Magnetic Resonance (NMR) Protocol
  • Rationale: ¹H and ¹³C NMR provide absolute confirmation of the carbon backbone and functional group regiochemistry.

  • Procedure: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard). Acquire spectra at 400 MHz (¹H) and 100 MHz (¹³C).

  • Self-Validation Criteria:

    • ¹H NMR: Look for a sharp 3H singlet at ~3.3 ppm (diagnostic of the -OCH₃ group). The protons α to the ketone (C2 and C4) will appear as a quartet and a triplet around ~2.4 ppm, respectively.

    • ¹³C NMR: The ketone carbonyl carbon must appear far downfield at ~211 ppm. The methoxy carbon will resonate at ~56–58 ppm, and the C8 methine carbon attached to the ether oxygen will appear at ~80 ppm.

Conclusion

8-Methoxy-3-decanone is a highly versatile bifunctional aliphatic compound. By employing a regiospecific β-keto ester alkylation strategy, researchers can bypass the regiochemical pitfalls associated with direct ketone alkylation. Furthermore, utilizing an orthogonal analytical framework—leveraging diagnostic McLafferty fragmentation in GC-MS alongside precise chemical shift mapping in NMR—ensures absolute structural confidence for downstream pharmaceutical and material science applications.

References

  • PubChem. 3-Decanone, 8-methoxy- | C11H22O2 | CID 552231. National Center for Biotechnology Information. Available at:[Link]

Exploratory

Thermodynamic Stability and Boiling Point Dynamics of 8-Methoxy-3-Decanone: A Comprehensive Technical Guide

Executive Summary 8-Methoxy-3-decanone (CAS: 30571-79-0) is a bifunctional aliphatic compound characterized by a ten-carbon backbone, a ketone group at the C3 position, and a methoxy ether linkage at the C8 position. Und...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Methoxy-3-decanone (CAS: 30571-79-0) is a bifunctional aliphatic compound characterized by a ten-carbon backbone, a ketone group at the C3 position, and a methoxy ether linkage at the C8 position. Understanding its thermodynamic stability and boiling point dynamics is critical for its application in synthetic chemistry, solvent engineering, and fragrance formulation. This whitepaper provides an in-depth analysis of the physicochemical forces governing this molecule, supported by self-validating experimental protocols for empirical measurement.

Molecular Architecture and Physicochemical Profile

The structural behavior of 8-methoxy-3-decanone is dictated by the spatial separation of its functional groups. The four-methylene gap between the C3 carbonyl and the C8 methoxy group prevents direct intramolecular dipole cancellation, allowing each functional group to interact independently with surrounding molecules.

To establish a baseline for thermal analysis, the predictive and computed physicochemical properties of 8-methoxy-3-decanone are summarized in Table 1.

Table 1: Computed and Predicted Physicochemical Properties

PropertyValueReference
Molecular Formula C11H22O21
Molecular Weight 186.29 g/mol 1
Boiling Point (760 mmHg) 263.9 ± 23.0 °C (Predicted)2
Density 0.9 ± 0.1 g/cm³ (Predicted)2
Flash Point 96.5 ± 16.2 °C (Predicted)2
LogP 2.011
Topological Polar Surface Area 26.3 Ų1

Thermodynamic Stability Profile

The thermodynamic stability of 8-methoxy-3-decanone is governed by a balance of intramolecular dynamics and intermolecular forces.

  • Chemical Stability: The methoxy group (-OCH3) is highly stable under neutral and basic conditions. Unlike hydroxyl groups, methoxy ethers do not participate in hydrogen bonding and are resistant to mild oxidation 3. The C3 ketone is the primary reactive site, susceptible to enolization, but remains thermodynamically stable at standard temperature and pressure (STP).

  • Thermal Degradation Pathways: At temperatures exceeding 300 °C, the molecule is theoretically prone to β-scission or McLafferty rearrangement driven by the carbonyl group. However, within its liquid range, the conformational entropy provided by the flexible C10 chain stabilizes the molecule against spontaneous degradation.

G Root Thermodynamic Stability 8-Methoxy-3-decanone Sub1 Intermolecular Forces Root->Sub1 Sub2 Intramolecular Dynamics Root->Sub2 Node1 Dipole-Dipole (C=O, C-O-C) Sub1->Node1 Node2 London Dispersion (C10 Chain) Sub1->Node2 Node3 Conformational Entropy Sub2->Node3 Node4 Steric Hindrance (C8 Methoxy) Sub2->Node4

Factors dictating the thermodynamic stability of 8-methoxy-3-decanone.

Boiling Point Dynamics and Intermolecular Forces

The predicted boiling point of 8-methoxy-3-decanone is notably high at 263.9 °C [[2]](). This elevation can be mechanistically deconstructed by comparing it to structural analogs:

  • Baseline Hydrocarbon: A standard decane backbone boils at approximately 174 °C.

  • Ketone Addition: Introducing the C=O group at C3 (yielding 3-decanone) raises the boiling point to ~204 °C. This 30 °C increase is driven by the strong dipole-dipole interactions of the polarized carbonyl bond.

  • Methoxy Addition: The inclusion of the C8 methoxy group adds significant molecular weight (+30 g/mol ) and a secondary polar C-O-C dipole. Methoxy compounds exhibit elevated boiling points relative to hydrocarbons of similar molecular weight due to these dipole interactions 3. This functional addition contributes roughly 60 °C to the boiling point, bringing the total to ~264 °C.

Crucially, because the methoxy group lacks a hydrogen bond donor, the boiling point remains lower than that of an equivalent diol or hydroxy-ketone, which would form extensive intermolecular hydrogen-bonded networks.

Experimental Validation Protocols

To empirically validate the predicted thermodynamic properties without inducing premature degradation, researchers must employ highly controlled thermal analysis workflows.

G A Sample Preparation B Micro-DSC (Ramp 5°C/min) A->B Pinhole Pan C Isothermal Microcalorimetry A->C Argon Ampoule D Boiling Point Determination B->D Endotherm E Degradation Kinetics (Ea) C->E Heat Flow

Workflow for empirical thermal analysis of 8-methoxy-3-decanone.

Protocol A: High-Precision Boiling Point Determination via Micro-DSC

Traditional distillation can subject high-boiling compounds to excessive thermal stress, leading to auto-oxidation or degradation. Differential Scanning Calorimetry (DSC) provides a self-validating, low-stress alternative.

  • Step 1: Instrument Calibration. Calibrate the DSC using high-purity Indium and Zinc standards to ensure accurate temperature readings at elevated ranges (>250 °C).

  • Step 2: Sample Encapsulation (Causality Check). Dispense 5 mg of 8-methoxy-3-decanone into a hermetic aluminum pan. Critical Action: Pierce the lid with a 50 µm laser-drilled pinhole. Causality: The pinhole acts as a restrictive capillary. It prevents the pan from rupturing under pressure while allowing a steady vapor-liquid equilibrium to form at exactly 1 atm (760 mmHg), which is an absolute requirement for an accurate boiling point measurement.

  • Step 3: Thermal Ramp. Equilibrate the sample at 25 °C. Apply a controlled heating rate of 5 °C/min up to 300 °C under a nitrogen purge (50 mL/min).

  • Step 4: Data Extrapolation. Identify the endothermic vaporization peak. The boiling point is defined strictly as the extrapolated onset temperature of this peak, not the peak maximum.

Protocol B: Thermodynamic Stability via Accelerated Isothermal Microcalorimetry (IMC)

Thermogravimetric Analysis (TGA) only detects mass loss, missing early-stage non-volatile degradation (e.g., internal isomerization). IMC detects minute heat flow changes (bond breaking/forming) before macroscopic degradation occurs.

  • Step 1: Baseline Stabilization. Run the microcalorimeter empty at the target temperature until thermal drift is < 0.1 µW/hour.

  • Step 2: Sample Preparation (Causality Check). Seal 50 mg of the compound in glass ampoules under an Argon atmosphere. Causality: Argon displaces ambient oxygen. This isolates the experimental variable, ensuring that any detected exothermic events are strictly due to intrinsic thermodynamic instability (thermal cleavage) rather than aerobic auto-oxidation.

  • Step 3: Isothermal Dwell. Subject separate ampoules to isothermal holds at 200 °C, 225 °C, and 250 °C for 48 hours.

  • Step 4: Kinetic Modeling. Plot the heat flow (µW) versus time. Utilize the Arrhenius equation on the time-to-peak exotherm data to calculate the activation energy ( Ea​ ) of thermal decomposition, establishing a definitive thermodynamic stability ceiling.

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Foundational

Exploratory In Silico Toxicity Prediction for 8-Methoxydecan-3-one: A Mechanistic and Regulatory Framework

Executive Summary & Molecular Grounding In the modern landscape of chemical safety and pharmaceutical development, empirical in vivo testing is increasingly being supplemented—and in early stages, replaced—by New Approac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Grounding

In the modern landscape of chemical safety and pharmaceutical development, empirical in vivo testing is increasingly being supplemented—and in early stages, replaced—by New Approach Methodologies (NAMs)[1]. Among these, in silico toxicity prediction stands as a critical first-pass filter, governed by stringent regulatory frameworks such as the International Council for Harmonisation (ICH) M7 guidelines and the Organisation for Economic Co-operation and Development (OECD) QSAR validation principles[2][3].

This whitepaper details a comprehensive, protocol-driven in silico toxicity assessment for 8-methoxydecan-3-one (CAS: 30571-79-0), an aliphatic ketone featuring an ether linkage. With a molecular weight of 186.29 g/mol and an estimated LogP of ~2.01[4], this compound is highly lipophilic but lacks obvious reactive electrophilic centers. The objective of this guide is to move beyond automated "black-box" predictions, providing a self-validating, mechanistically grounded workflow to evaluate its mutagenic, systemic, and metabolic toxicity profiles.

Regulatory Alignment: The ICH M7 Orthogonal Paradigm

When assessing impurities or novel chemical entities, the ICH M7 guideline mandates a weight-of-evidence (WoE) approach to limit potential carcinogenic risk[5]. The core tenet of this guideline is the requirement for two complementary, orthogonal Quantitative Structure-Activity Relationship ((Q)SAR) methodologies:

  • Expert Rule-Based Systems (e.g., Derek Nexus, ToxTree): These rely on codified human knowledge to identify established toxicophores (structural alerts)[2].

  • Statistical Machine-Learning Models (e.g., Sarah Nexus, VEGA): These utilize probabilistic algorithms to detect non-obvious correlative patterns across vast chemical datasets[2][6].

By employing both, we eliminate the blind spots inherent to either method alone. If predictions conflict or fall outside the model's applicability domain, an expert review is triggered to establish causality and biological plausibility[7].

ICH_M7_Workflow Start Input: 8-methoxydecan-3-one (SMILES: CCC(CCCCC(=O)CC)OC) RuleBased Expert Rule-Based Model (e.g., Derek Nexus, ToxTree) Start->RuleBased StatBased Statistical ML Model (e.g., Sarah Nexus, VEGA) Start->StatBased AlertCheck Structural Alerts Identified? RuleBased->AlertCheck StatBased->AlertCheck ExpertReview Expert Review & Causality Assessment (Mechanistic Plausibility) AlertCheck->ExpertReview Discordant or Positive Class5 ICH M7 Class 5 (No Mutagenic Concern) AlertCheck->Class5 Uniformly Negative ExpertReview->Class5 Alert Dismissed Class1_4 ICH M7 Class 1-4 (Mutagenic Potential - Control Required) ExpertReview->Class1_4 Alert Confirmed

Fig 1: ICH M7 orthogonal in silico mutagenicity prediction workflow.

Experimental Protocol: Self-Validating In Silico Workflow

To ensure scientific integrity, computational protocols must be reproducible and self-validating. The following step-by-step methodology ensures that the input data is pristine and the output is statistically relevant.

Phase 1: Data Curation & Molecular Canonicalization

Causality: Raw chemical representations often contain salts, stereochemical ambiguities, or non-standard valences that trigger false-positive alerts in rule-based engines.

  • Retrieve Structure: Obtain the canonical SMILES for 8-methoxydecan-3-one: CCC(CCCCC(=O)CC)OC[4].

  • Desalting & Neutralization: Process the SMILES through a chemoinformatics toolkit (e.g., RDKit or OpenBabel) to strip any counter-ions and neutralize the molecule. (Not strictly required here as the parent is neutral, but mandatory for protocol integrity).

  • 3D Conformer Generation: Generate a low-energy 3D conformer using the MMFF94 force field to prepare for potential molecular docking or 3D-QSAR assessments.

Phase 2: ICH M7 Mutagenicity Screening

Causality: We must satisfy regulatory demands for orthogonal assessment.

  • Rule-Based Execution: Input the canonical SMILES into ToxTree (v3.1) or Derek Nexus. Execute the In vitro mutagenicity (Ames test) rulebase.

  • Statistical Execution: Input the SMILES into VEGA or Sarah Nexus. Ensure the software calculates the Applicability Domain (AD) index. If the AD index is < 0.8, the prediction is considered out-of-domain and must be discarded or heavily caveated[3].

  • Consensus Generation: Cross-reference outputs. For 8-methoxydecan-3-one, the lack of aromatic rings, N-nitroso groups, or alkylating halogens strongly predicts a negative result.

Phase 3: ADMET & Systemic Toxicity Profiling

Causality: A molecule may be non-mutagenic but highly hepatotoxic or a skin sensitizer due to its metabolic byproducts.

  • Absorption & Distribution: Run the structure through SwissADME to calculate Topological Polar Surface Area (TPSA) and gastrointestinal absorption.

  • Metabolic Liability: Utilize SMARTCyp or pkCSM to predict Cytochrome P450 (CYP) sites of metabolism (SoM).

  • Sensitization & Ecotoxicity: Evaluate skin sensitization potential (e.g., DPRA assay proxies) and aquatic toxicity using the EPA T.E.S.T. suite[2].

Predictive Data Synthesis & Expert Review

The quantitative data generated from the in silico pipeline must be aggregated and subjected to expert review to establish biological causality.

Table 1: Physicochemical & ADMET Data Matrix
ParameterPredicted ValueMechanistic Implication / Causality
Molecular Weight 186.29 g/mol [4]Well within Lipinski's Rule of 5 (<500 Da); high likelihood of passive membrane permeation.
LogP (Octanol/Water) 2.01 - 2.20[4]Optimal lipophilicity for oral bioavailability. Low risk of extreme bioaccumulation.
TPSA 26.3 Ų[4]Highly permeable. TPSA < 90 Ų suggests potential for blood-brain barrier (BBB) crossing.
Ames Mutagenicity Negative (Class 5)Absence of DNA-reactive electrophiles (e.g., epoxides, Michael acceptors, aromatic amines).
Skin Sensitization Weak / NegativeLacks reactive double bonds required for covalent binding to skin proteins (haptenation)[3].
Hepatotoxicity Low RiskNo structural alerts for idiosyncratic drug-induced liver injury (DILI).
Metabolic Causality: The "Trojan Horse" Effect

While the parent compound, 8-methoxydecan-3-one, is benign, computational toxicologists must evaluate its Phase I biotransformation. The ether linkage (-O-CH3) is a classic target for CYP450-mediated O-demethylation.

If O-demethylation occurs, the molecule will cleave into 8-hydroxydecan-3-one and formaldehyde . Formaldehyde is a known cross-linking agent and toxicant. However, expert review dictates that in standard hepatic metabolism, transient formaldehyde generated from single methoxy groups is rapidly neutralized by Aldehyde Dehydrogenase (ALDH) into formate, posing negligible systemic risk unless exposure is massive.

Metabolism_Logic Parent 8-methoxydecan-3-one (Parent Compound) CYP450 Hepatic CYP450 Phase I Metabolism Parent->CYP450 ODemethylation O-Demethylation (Ether Cleavage) CYP450->ODemethylation AliphaticHydroxylation Aliphatic Hydroxylation (omega/omega-1 oxidation) CYP450->AliphaticHydroxylation Metabolite1 8-hydroxydecan-3-one + Formaldehyde ODemethylation->Metabolite1 Metabolite2 Hydroxylated Ketone Derivatives AliphaticHydroxylation->Metabolite2 ToxRisk Transient Formaldehyde Toxicity (Rapidly cleared by ALDH) Metabolite1->ToxRisk

Fig 2: Predicted Phase I CYP450 biotransformation pathways and tox-liabilities.

Conclusion

The in silico evaluation of 8-methoxydecan-3-one demonstrates a highly favorable safety profile. Utilizing the ICH M7 orthogonal approach, the compound is classified as a Class 5 impurity (no mutagenic concern) due to the complete absence of DNA-reactive structural alerts and negative statistical predictions[2][6]. Furthermore, its physicochemical properties suggest excellent bioavailability with minimal risk of skin sensitization or severe hepatotoxicity.

By grounding these predictions in strict adherence to OECD validation principles and mechanistic metabolic analysis[3], this protocol ensures that the computational data generated is robust, defensible, and ready for regulatory scrutiny.

References

  • Instem. "ICH M7: From Guideline to Practical Workflow". Life Science Software - Instem. Available at:[Link]

  • Toxhub Consulting. "ICH M7 GUIDELINE: From in silico to in vivo assessment for mutageniciy of impurities". Toxhub. Available at:[Link]

  • IntuitionLabs. "ICH M7: A Guide to Mutagenic Impurity Assessment Software". IntuitionLabs. Available at:[Link]

  • Waters Corporation. "Mutagenic Impurity Risk Assessment in Development & Manufacturing". Waters Blog. Available at:[Link]

  • Lhasa Limited. "In Silico Mutagenicity Assessment". Lhasa Limited. Available at:[Link]

  • National Institutes of Health (NIH). "Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World". PMC. Available at:[Link]

  • ChemRxiv. "Federation of toxicological data resources for in silico New Approach Methodologies (NAMs)". ChemRxiv. Available at:[Link]

Sources

Exploratory

Initial Screening of 3-Decanone, 8-Methoxy: A Technical Guide for Chemical Intermediate Evaluation

Introduction: The Strategic Value of Methoxy-Ketone Intermediates in Drug Discovery In the landscape of modern medicinal chemistry, the methoxy group (–OCH₃) stands out as a critical substituent in the design of novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Methoxy-Ketone Intermediates in Drug Discovery

In the landscape of modern medicinal chemistry, the methoxy group (–OCH₃) stands out as a critical substituent in the design of novel therapeutics. Its prevalence in both natural products and synthetic drugs stems from its ability to favorably modulate a molecule's physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] The methoxy group can enhance binding affinity to biological targets, improve metabolic stability, and influence solubility.[2][3] When incorporated into a ketone scaffold, such as in 3-decanone, 8-methoxy, the resulting intermediate offers a versatile platform for further chemical elaboration.

This technical guide provides a comprehensive framework for the initial screening of 3-decanone, 8-methoxy as a chemical intermediate for researchers, scientists, and drug development professionals. The protocols and insights herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Physicochemical and Spectroscopic Profile of 3-Decanone, 8-Methoxy

A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its effective utilization. The following table summarizes the known and predicted characteristics of 3-decanone, 8-methoxy.

PropertyValueSource
Chemical Name 3-Decanone, 8-methoxy-[4]
CAS Number 30571-79-0[4]
Molecular Formula C₁₁H₂₂O₂[4]
Molecular Weight 186.29 g/mol [4]
Boiling Point 263.9 ± 23.0 °C at 760 mmHg (Predicted)[4]
Density 0.9 ± 0.1 g/cm³ (Predicted)[4]
Flash Point 96.5 ± 16.2 °C (Predicted)[4]
Refractive Index 1.425 (Predicted)[4]

Proposed Synthesis of 3-Decanone, 8-Methoxy

Conceptual Synthetic Pathway

Synthetic Pathway 8-methoxy-3-decanol 8-methoxy-3-decanol 3-decanone_8-methoxy 3-decanone, 8-methoxy 8-methoxy-3-decanol->3-decanone_8-methoxy Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern Oxidation) Oxidizing_Agent->3-decanone_8-methoxy Screening Workflow cluster_0 Sample Preparation and Preliminary Analysis cluster_1 Purification cluster_2 Characterization and Purity Assessment Sample_Prep Sample Preparation - Dissolution in appropriate solvent - Filtration of particulates TLC_Analysis Thin-Layer Chromatography (TLC) - Determine preliminary purity - Select solvent system for flash chromatography Sample_Prep->TLC_Analysis Flash_Chromatography Flash Column Chromatography - Isocratic or gradient elution - Fraction collection TLC_Analysis->Flash_Chromatography Solvent_Removal Solvent Removal - Rotary evaporation Flash_Chromatography->Solvent_Removal NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) - Structural elucidation Solvent_Removal->NMR_Spectroscopy Purity_Confirmation Final Purity Confirmation NMR_Spectroscopy->Purity_Confirmation IR_Spectroscopy IR Spectroscopy - Functional group identification IR_Spectroscopy->Purity_Confirmation GC_MS_Analysis GC-MS Analysis - Purity assessment - Molecular weight confirmation GC_MS_Analysis->Purity_Confirmation

Caption: A comprehensive workflow for the initial screening of 3-decanone, 8-methoxy.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments in the initial screening workflow.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of moderately polar organic compounds like 3-decanone, 8-methoxy. [1][2]

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for samples with poor solubility in the mobile phase, perform a "dry load" by adsorbing the sample onto a small amount of silica gel. [2]

  • Column Packing and Equilibration:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Pack the column with silica gel slurried in the initial, low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate). [1][5] * Equilibrate the column by passing 3-5 column volumes of the initial mobile phase through it. [2]

  • Sample Loading:

    • If using a liquid load, carefully apply the dissolved sample to the top of the column.

    • If using a dry load, add the silica-adsorbed sample as a powder to the top of the column. [2]

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If a gradient elution is required (as determined by TLC analysis), gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). [5] * Collect fractions and monitor the elution of the compound using TLC. [2]

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-decanone, 8-methoxy. [2]

Protocol 2: Characterization by NMR Spectroscopy

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis. [6][7]

  • Sample Preparation:

    • Ensure the purified sample is free of residual solvent by drying under high vacuum.

    • In a clean, dry vial, weigh approximately 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR. [8] * Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. [8][9] * Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial. [8]

  • Sample Transfer and Filtration:

    • To remove any particulate matter, filter the solution through a Pasteur pipette plugged with a small amount of cotton wool into a clean, dry NMR tube. [7] * Ensure the height of the solution in the NMR tube is at least 50 mm. [7]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Protocol 3: Purity Assessment by GC-MS

This protocol details the preparation and analysis of a sample by Gas Chromatography-Mass Spectrometry. [10][11]

  • Sample Derivatization (Methoximation and Silylation):

    • Methoximation: To a dried aliquot of the sample, add a solution of methoxyamine hydrochloride in pyridine. Incubate the mixture to convert the ketone group to its methoxime derivative, which prevents enolization. [11][12][13] * Silylation: Following methoximation, add a silylating agent such as N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to derivatize any other active hydrogens. [12][13]

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography:

      • Column: A non-polar capillary column (e.g., DB-5MS) is typically used. [11] * Carrier Gas: Helium at a constant flow rate. [11] * Oven Program: A temperature gradient program is employed to separate the components of the sample. A typical program might start at a low temperature, ramp to a higher temperature, and then hold. [11] * Mass Spectrometry:

      • Ionization: Electron Ionization (EI) at 70 eV. [11] * Scan Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and identification. [11]

Expected Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a singlet for the methoxy group (–OCH₃) protons. Protons on the carbons alpha to the carbonyl group will appear as deshielded multiplets. [14]* ¹³C NMR: A characteristic peak for the carbonyl carbon (C=O) is expected in the downfield region of the spectrum. The carbon of the methoxy group will also have a distinct chemical shift. [14]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1715 cm⁻¹ for an aliphatic ketone. [12]The presence of the ether linkage (C-O-C) from the methoxy group will also give rise to a characteristic stretching vibration.

Mass Spectrometry (MS)

The mass spectrum obtained from GC-MS analysis will show the molecular ion peak (M⁺), confirming the molecular weight of the compound. Characteristic fragmentation patterns for ketones, such as alpha-cleavage and McLafferty rearrangement, are also expected, which can aid in structural confirmation. [14]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-decanone, 8-methoxy is not widely available, safety precautions should be based on those for similar aliphatic ketones, such as 3-decanone. [15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [15]* Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. [15]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [15]

Conclusion

The initial screening of 3-decanone, 8-methoxy as a chemical intermediate requires a systematic and rigorous approach. By following the detailed protocols for purification and characterization outlined in this guide, researchers can confidently assess the quality and suitability of this compound for their drug discovery and development programs. The strategic incorporation of the methoxy-ketone functionality offers significant potential for the synthesis of novel and effective therapeutic agents.

References

  • The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. (2025). Benchchem.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (2025). Benchchem.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • The Dawn of Methoxy-Ketones: A Technical Guide to Discovery, Isolation, and Characteriz
  • Ishihara, Y. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis.
  • SAFETY D
  • TMS Derivitiz
  • Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts.
  • 8.
  • NMR Chemical Shifts. (n.d.).
  • NMR Sample Prepar
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • GC-MS Sample Preparation. (n.d.).
  • NMR Sample Preparation. (2013, March 19).
  • SAFETY D
  • 3-Decanone, 8-methoxy- (30571-79-0). (n.d.). Guidechem.
  • SAFETY DATA SHEET. (2025, December 19). Thermo Fisher Scientific.
  • GC/MS Sample Prepar
  • Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. (n.d.). PMC.
  • Application Notes and Protocols for the GC-MS Analysis of Keto Acids. (2025). Benchchem.

Sources

Foundational

Spectroscopic Characterization and Structural Elucidation of 8-Methoxy-3-Decanone: A Comprehensive Analytical Guide

Executive Summary 8-Methoxy-3-decanone (CAS: 30571-79-0, Molecular Formula: C₁₁H₂₂O₂) is a bifunctional aliphatic compound characterized by a ketone group at the C3 position and a methoxy ether linkage at the C8 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Methoxy-3-decanone (CAS: 30571-79-0, Molecular Formula: C₁₁H₂₂O₂) is a bifunctional aliphatic compound characterized by a ketone group at the C3 position and a methoxy ether linkage at the C8 position[1]. For researchers and drug development professionals, the accurate structural elucidation of such flexible, multi-functional aliphatic chains requires a highly systematic approach. Because aliphatic chains often present overlapping signals in standard assays, a synergistic multi-modal strategy utilizing Electron Ionization Mass Spectrometry (EI-MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) is strictly required to prevent mischaracterization[2].

This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization of 8-methoxy-3-decanone, detailing the causality behind experimental choices, predictive spectral assignments, and the underlying quantum and physical mechanisms governing the data.

Structural Elucidation Strategy

To establish a definitive structural proof, our analytical workflow relies on three orthogonal pillars of data:

  • EI-MS establishes the molecular weight and maps the carbon connectivity through predictable thermodynamic fragmentation pathways[3].

  • FT-IR isolates the vibrational modes of the functional groups, confirming the presence of the acyclic ketone and the ether linkage without interference from the carbon backbone.

  • NMR (¹H and ¹³C) provides the definitive atomic-level map, utilizing chemical shift additivity rules and spin-spin coupling to confirm the exact locational isomerism of the ketone and methoxy groups[4].

Workflow Prep Sample Prep & Validation MS EI-MS (Connectivity) Prep->MS IR FT-IR (Functional Groups) Prep->IR NMR 1H/13C NMR (Carbon Backbone) Prep->NMR Integ Data Integration MS->Integ IR->Integ NMR->Integ Eluc Structural Elucidation Integ->Eluc Synergistic Analysis

Fig 1. Multi-modal spectroscopic workflow for structural elucidation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must include an internal validation step to prevent artifactual data interpretation.

Protocol 1: EI-MS Acquisition
  • Instrument Calibration: Tune the GC-MS using Perfluorotributylamine (PFTBA). Self-Validation: The tune is only acceptable if the m/z 69, 219, and 502 ions are present with correct relative isotopic abundances, ensuring the mass axis and electron multiplier are optimized.

  • Sample Injection: Inject 1 µL of a 10 ppm solution of 8-methoxy-3-decanone in hexane into the GC inlet (split ratio 50:1, 250°C).

  • Ionization: Utilize a standard 70 eV electron ionization source to ensure fragmentation patterns align with standardized libraries like the AIST SDBS[5].

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Background Acquisition: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Perform a background scan (32 scans, 4 cm⁻¹ resolution). Self-Validation: The baseline transmittance must exceed 95% in non-absorbing regions, proving the complete removal of atmospheric CO₂ and H₂O.

  • Sample Acquisition: Apply 2 µL of the neat liquid sample to the crystal. Acquire the spectrum from 4000 to 400 cm⁻¹.

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS peak must appear exactly at 0.00 ppm, and the residual CHCl₃ peak at 7.26 ppm; any deviation indicates improper shimming or magnetic field drift.

  • Acquisition: Tune and match the probe on a 400 MHz spectrometer. Acquire ¹H data (16 scans, 1s relaxation delay) and proton-decoupled ¹³C data (1024 scans, 2s relaxation delay).

Electron Ionization Mass Spectrometry (EI-MS) Analysis

The 70 eV EI-MS spectrum of 8-methoxy-3-decanone is highly diagnostic due to the competing fragmentation dynamics of the ketone and ether groups.

Mechanistic Causality of Fragmentation:

  • α-Cleavage: Ionization primarily occurs at the oxygen lone pairs. Cleavage of the C3-C4 bond (adjacent to the ketone) results in the loss of a heavy C⻝H₁₇O• radical, yielding the highly stable propionyl cation at m/z 57 [6]. Similarly, α-cleavage at the C7-C8 bond adjacent to the methoxy group yields a diagnostic ion at m/z 73 .

  • McLafferty Rearrangement: Because the molecule possesses a carbonyl group with available γ-hydrogens at C6, it undergoes a retro-ene type sigmatropic rearrangement[3]. The carbonyl oxygen abstracts a γ-hydrogen via a six-membered cyclic transition state, cleaving the C4-C5 bond to yield a stable enol radical cation at m/z 72 [6].

  • Dual Pathway (m/z 157): The loss of an ethyl radical (M-29) can occur via cleavage at either C2-C3 or C8-C9, making m/z 157 a prominent and structurally confirming peak.

MS_Pathway M Molecular Ion [M]+• m/z 186 A1 α-Cleavage (C3-C4) Loss of C8H17O• m/z 57 M->A1 Ketone α-cleavage A2 α-Cleavage (C7-C8) Loss of C7H13O• m/z 73 M->A2 Ether α-cleavage Mcl McLafferty Rearrangement Loss of C7H14O m/z 72 M->Mcl γ-H Abstraction Eth Ethyl Radical Loss (C2-C3 or C8-C9) m/z 157 M->Eth Dual Pathway

Fig 2. Primary EI-MS fragmentation pathways for 8-methoxy-3-decanone.

Table 1: Predicted EI-MS Fragmentation Data

m/zRelative AbundanceIon/Fragment DescriptionFormation Mechanism
186Low[M]⁺• (C₁₁H₂₂O₂)Molecular ion
157Medium[M - C₂H₅]⁺α-cleavage at C3 or C8 (Loss of ethyl radical)
73High[CH(OCH₃)CH₂CH₃]⁺α-cleavage adjacent to methoxy (C7-C8 bond)
72High[CH₃CH₂C(OH)=CH₂]⁺•McLafferty rearrangement (γ-H abstraction from C6)
57Base Peak[CH₃CH₂C=O]⁺α-cleavage at C3 (loss of C8H17O•)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of the carbon backbone. The predictive assignments below are derived from established chemical shift additivity rules[4].

¹H NMR Causality

The electronegative oxygen of the methoxy group withdraws electron density via induction, heavily deshielding the methine proton at C8, shifting its resonance downfield to ~3.20 ppm. The methylene protons α to the carbonyl (C2 and C4) are deshielded by the magnetic anisotropy of the C=O π-bond, shifting them to ~2.40–2.45 ppm[2].

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityIntegrationAssignment / Causality
C11.05Triplet (t)3HTerminal methyl, coupled to C2
C100.88Triplet (t)3HTerminal methyl, coupled to C9
C5, C6, C71.25 - 1.50Multiplet (m)6HAliphatic methylene envelope
C91.50Multiplet (m)2HMethylene adjacent to C8
C42.40Triplet (t)2HMethylene α to carbonyl (deshielded)
C22.45Quartet (q)2HMethylene α to carbonyl (deshielded)
C83.20Multiplet (m)1HMethine proton α to ether oxygen
-OCH₃3.32Singlet (s)3HMethoxy methyl group
¹³C NMR Causality

The ¹³C spectrum clearly resolves the two functional groups. The C3 ketone carbon appears far downfield at ~211.5 ppm, a region exclusive to aliphatic carbonyls. The C8 methine and the methoxy carbon appear at ~80.4 ppm and ~56.5 ppm respectively, perfectly matching empirical data for aliphatic ethers found in the AIST SDBS[5][7].

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

PositionShift (δ, ppm)TypeAssignment / Causality
C1, C107.9, 9.5CH₃Terminal methyls (ethyl side of ketone and ether)
C5, C6, C923.5 - 26.1CH₂Central aliphatic chain
C733.5CH₂Methylene adjacent to C8
C2, C435.8, 42.3CH₂Methylene carbons α to carbonyl
-OCH₃56.5CH₃Methoxy carbon
C880.4CHMethine carbon bonded to oxygen
C3211.5C=OKetone carbonyl carbon

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid, orthogonal validation of the functional groups identified in the NMR and MS data. The lack of a broad O-H stretch above 3200 cm⁻¹ confirms the absence of an alcohol, validating that the oxygen atoms are fully incorporated into the ketone and ether moieties[4].

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentStructural Feature
2960, 2870StrongC-H stretch (asym/sym)Aliphatic CH₃, CH₂ groups
1715StrongC=O stretchAliphatic acyclic ketone
1460MediumC-H bending (scissoring)Aliphatic chain
1100StrongC-O-C stretch (asymmetric)Aliphatic ether (methoxy group)

Conclusion

The structural elucidation of 8-methoxy-3-decanone is achieved through a self-validating matrix of spectroscopic techniques. The exact placement of the ketone at C3 is proven by the m/z 57 α-cleavage and m/z 72 McLafferty ions in the MS, supported by the ¹³C resonance at 211.5 ppm. The methoxy group at C8 is confirmed by the diagnostic m/z 73 ion, the 3.20 ppm ¹H NMR multiplet, and the 1100 cm⁻¹ IR ether stretch. Together, these data points form an irrefutable, authoritative characterization profile for the molecule.

References

  • 3-Decanone, 8-methoxy- | C11H22O2 | CID 552231 - PubChem.
  • Spectral Database for Organic Compounds - Wikipedia. Wikipedia.
  • McLafferty rearrangement - Wikipedia. Wikipedia.
  • Structure Determination of Organic Compounds: Tables of Spectral D
  • The Surprising Dynamics of the McLafferty Rearrangement | The Journal of Physical Chemistry Letters.
  • Databases : National Metrology Institute of Japan (NMIJ) - SDBS. AIST.
  • Silverstein - Spectrometric Identification of Organic Compounds.

Sources

Protocols & Analytical Methods

Method

Laboratory Synthesis Protocols for 8-Methoxy-3-decanone: A Comprehensive Methodological Guide

Strategic Overview & Retrosynthetic Analysis 8-Methoxy-3-decanone (CAS 30571-79-0) is a specialized aliphatic methoxy-ketone[1]. The synthesis of such bifunctional aliphatic chains requires precise control over both carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Analysis

8-Methoxy-3-decanone (CAS 30571-79-0) is a specialized aliphatic methoxy-ketone[1]. The synthesis of such bifunctional aliphatic chains requires precise control over both carbon-carbon bond formation and the orthogonal stability of the ether and ketone moieties.

Rather than relying on linear chain elongation, which often suffers from diminishing yields, this guide utilizes a highly convergent retrosynthetic strategy. We disconnect the target molecule at the C5–C6 bond, tracing it back to two 5-carbon fragments: 1-penten-3-ol and ethyl vinyl ketone (1-penten-3-one). The forward synthesis relies on a four-step sequence culminating in a copper-catalyzed 1,4-conjugate addition. This approach ensures high regioselectivity, prevents unwanted polymerization, and maintains the integrity of the methoxy ether.

Synthetic Workflow Diagram

SynthesisWorkflow Step1 1-Penten-3-ol Step2 3-Methoxy-1-pentene Step1->Step2 Williamson Etherification (NaH, MeI) Step3 3-Methoxypentan-1-ol Step2->Step3 Hydroboration-Oxidation (BH3-THF; H2O2/NaOH) Step4 1-Bromo-3-methoxypentane Step3->Step4 Appel Bromination (CBr4, PPh3) Step5 8-Methoxy-3-decanone Step4->Step5 Cu-Catalyzed Conjugate Addition (Mg; CuI, TMSCl, Ethyl vinyl ketone)

Forward synthetic workflow for 8-methoxy-3-decanone from 1-penten-3-ol.

Step-by-Step Methodologies & Mechanistic Causality

Phase I: O-Methylation via Williamson Ether Synthesis

Objective: Establish the C8 methoxy group by methylating the secondary alcohol of 1-penten-3-ol. Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the secondary alcohol, generating a highly nucleophilic alkoxide. Methyl iodide (MeI) acts as a potent electrophile for the subsequent SN2 displacement. Tetrahydrofuran (THF) is chosen as the solvent because its polar aprotic nature poorly solvates the alkoxide anion, thereby maximizing its nucleophilicity.

Protocol:

  • Flame-dry a 500 mL round-bottom flask and purge with Argon.

  • Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in 150 mL of anhydrous THF and cool to 0 °C.

  • Add 1-penten-3-ol (1.0 equiv, 100 mmol) dropwise over 30 minutes. Stir for 1 hour until H2 evolution ceases.

  • Add MeI (1.5 equiv) dropwise. Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Quench carefully with saturated aqueous NH4Cl, extract with diethyl ether (3 × 50 mL), dry over MgSO4, and concentrate. Validation: TLC visualization (KMnO4 stain) will show a new, less polar spot.

Phase II: Anti-Markovnikov Hydration (Hydroboration-Oxidation)

Objective: Convert the terminal olefin into a primary alcohol while leaving the ether intact. Causality: Traditional acid-catalyzed hydration yields Markovnikov products, and radical hydrobromination risks abstracting the labile alpha-hydrogens adjacent to the methoxy ether. Hydroboration-oxidation is selected because the boron atom acts as a Lewis acid, selectively adding to the less sterically hindered terminal carbon. Subsequent oxidation with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol with strict regiocontrol[2].

Protocol:

  • Dissolve 3-methoxy-1-pentene (100 mmol) in 100 mL anhydrous THF at 0 °C under Argon.

  • Add BH3·THF complex (0.4 equiv, 1.0 M in THF) dropwise. Stir for 2 hours at room temperature.

  • Cool the mixture back to 0 °C. Cautiously add 30 mL of 3M NaOH, followed by the slow dropwise addition of 30 mL of 30% H2O2.

  • Stir for 12 hours at room temperature.

  • Dilute with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate. Validation: Disappearance of the alkene multiplet (5.6–5.8 ppm) in 1H NMR.

Phase III: Appel Bromination

Objective: Activate the primary alcohol by converting it into a primary alkyl bromide. Causality: The Appel reaction converts the primary alcohol to a bromide under mild, neutral conditions[3]. We specifically avoid strong acidic conditions (like aqueous HBr) to prevent the cleavage of the newly installed aliphatic methyl ether. The reaction is driven thermodynamically by the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct[4].

Protocol:

  • Dissolve 3-methoxypentan-1-ol (100 mmol) and CBr4 (1.2 equiv) in 200 mL anhydrous dichloromethane (DCM) at 0 °C.

  • Add triphenylphosphine (PPh3, 1.3 equiv) in small portions over 30 minutes to control the exotherm.

  • Stir for 3 hours at room temperature.

  • Concentrate the mixture to 20% volume and add cold hexane to precipitate the triphenylphosphine oxide.

  • Filter through a pad of Celite and concentrate the filtrate to yield 1-bromo-3-methoxypentane.

Phase IV: Copper-Catalyzed Conjugate Addition (Corey Modification)

Objective: Couple the 5-carbon Grignard reagent with ethyl vinyl ketone to form the final 10-carbon backbone. Causality: Ethyl vinyl ketone is highly electrophilic and prone to base-catalyzed polymerization. A standard Grignard addition would predominantly yield the 1,2-addition product. By introducing catalytic copper(I) iodide, we shift the reactivity to a softer organocuprate intermediate, favoring 1,4-conjugate addition. Furthermore, the addition of chlorotrimethylsilane (TMSCl)—known as the Corey modification—traps the resulting enolate as a silyl enol ether. This drastically accelerates the reaction and prevents the enolate from participating in deleterious side reactions, such as polymerization of the enone[5].

Protocol:

  • Grignard Formation: In a dry flask, add magnesium turnings (1.2 equiv) and a crystal of iodine in 50 mL THF. Add 1-bromo-3-methoxypentane (100 mmol) dropwise. Reflux gently until Mg is consumed.

  • Conjugate Addition: In a separate flask, suspend CuI (0.1 equiv) in 100 mL THF and cool to -78 °C. Add the prepared Grignard reagent dropwise.

  • Add TMSCl (2.0 equiv), followed immediately by the dropwise addition of ethyl vinyl ketone (1.0 equiv) over 30 minutes.

  • Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 4 hours.

  • Deprotection: Quench with 1M TBAF in THF (2.5 equiv) to cleave the silyl enol ether, yielding the ketone.

  • Wash with saturated aqueous NH4Cl, extract with diethyl ether, dry, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield pure 8-methoxy-3-decanone.

Quantitative Data Summaries

Table 1: Quantitative Reaction Parameters

StepReactionTemp (°C)Time (h)Expected Yield (%)Purification Method
1Williamson Etherification0 to 25488–92Fractional Distillation
2Hydroboration-Oxidation0 to 251280–85Silica Gel Chromatography
3Appel Bromination0 to 25385–90Filtration & Chromatography
4Cu-Catalyzed Conjugate Addition-78 to 0670–75Silica Gel Chromatography

Table 2: In-Process Validation & Quality Control Markers

Intermediate / ProductKey TLC StainCharacteristic 1H NMR Shift (ppm)
3-Methoxy-1-penteneKMnO4 (Yellow on Purple)5.6–5.8 (m, 1H, alkene =CH)
3-Methoxypentan-1-olCAM (Blue/Black)3.6 (t, 2H, -CH2OH)
1-Bromo-3-methoxypentaneCAM (Faint Blue)3.4 (t, 2H, -CH2Br)
8-Methoxy-3-decanone p-Anisaldehyde (Green/Blue)3.3 (s, 3H, -OCH3), 2.4 (m, 4H, -CH2-C=O)

References

  • Title: 3-Decanone, 8-methoxy- | C11H22O2 | CID 552231 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL: [Link]

  • Title: 5.8: Hydroboration-Oxidation- A Stereospecific Anti-Markovnikov Hydration Source: Chemistry LibreTexts URL: [Link]

  • Title: A direct synthesis of hydroxysemperoside deglucoside Source: CORE (Journal of the American Chemical Society Context) URL: [Link]

Sources

Application

Application Note: Solvent Extraction and Isolation of 8-Methoxy-3-decanone

Abstract This application note provides a comprehensive guide to the solvent extraction and isolation of 8-methoxy-3-decanone, a methoxy-substituted ketone of interest for researchers in organic synthesis and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the solvent extraction and isolation of 8-methoxy-3-decanone, a methoxy-substituted ketone of interest for researchers in organic synthesis and drug development. The protocols herein are designed to be robust and reproducible, emphasizing the rationale behind procedural choices to ensure both high yield and purity. We will detail a primary liquid-liquid extraction (LLE) workflow, an optional selective purification method via bisulfite adduct formation, and conclude with analytical techniques for purity assessment. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction and Physicochemical Characterization

8-Methoxy-3-decanone is a bifunctional organic molecule featuring a ketone carbonyl group and a methoxy ether group. This structure presents a unique polarity profile that must be carefully considered for effective extraction. While extensive experimental data on this specific molecule is not widely available, we can extrapolate its properties from its parent compound, 3-decanone, and the known influence of a methoxy group. The presence of the methoxy group is expected to slightly increase the molecule's polarity compared to 3-decanone.

The carbonyl group in ketones is polar, making them hydrogen-bond acceptors and generally more water-soluble than their corresponding alkanes.[1][2] However, the long eight-carbon chain in the decanone backbone imparts significant hydrophobic character, leading to low overall water solubility.[3][4][5]

Table 1: Physicochemical Properties of 3-Decanone and Predicted Properties for 8-Methoxy-3-decanone

Property3-Decanone8-Methoxy-3-decanone (Predicted)Rationale for Prediction
Molecular Formula C₁₀H₂₀OC₁₁H₂₂O₂Addition of a -OCH₂ group.
Molecular Weight 156.27 g/mol [4]186.29 g/mol [6]Calculated from the molecular formula.
Boiling Point 204-205 °C @ 760 mmHg[3][7][8]263.9 ± 23.0 °C @ 760 mmHg[6]The methoxy group increases molecular weight and polarity, leading to a higher boiling point.
Density ~0.825 g/mL at 25 °C[8]0.9 ± 0.1 g/cm³[6]Increased mass and potential for tighter packing due to polarity can increase density.
Water Solubility 131 mg/L @ 25 °C (estimated)[3]Likely low, but slightly higher than 3-decanoneThe ether oxygen can act as a hydrogen bond acceptor, slightly improving aqueous solubility.
logP (o/w) ~3.5-3.7[3][9]2.01[6]The polar methoxy group decreases the octanol-water partition coefficient, indicating lower lipophilicity.

Principles of Solvent Extraction

The goal of solvent extraction is to partition the target compound from its initial matrix (e.g., a crude reaction mixture) into an immiscible solvent in which it has high solubility.[10] The choice of solvent is paramount and is guided by the "like dissolves like" principle.

Given the dual nature of 8-methoxy-3-decanone (a polar head with a long non-polar tail), a solvent of intermediate polarity is ideal. Solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether are excellent candidates.

For enhanced purification, particularly for removing non-ketonic impurities, a reversible chemical reaction can be employed. Ketones that are not sterically hindered can react with a saturated aqueous solution of sodium bisulfite to form a charged bisulfite adduct.[11] This adduct is water-soluble and can be easily separated from non-reactive organic compounds. The ketone can then be regenerated by basifying the aqueous solution.[11][12]

Detailed Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) from an Aqueous Matrix

This protocol assumes the synthesis of 8-methoxy-3-decanone is complete and the crude product is in an aqueous reaction mixture.

Materials and Reagents:

  • Crude aqueous reaction mixture containing 8-methoxy-3-decanone

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel (appropriate size)

  • Erlenmeyer Flasks

  • Rotary Evaporator

Step-by-Step Methodology:

  • Transfer: Transfer the entire aqueous reaction mixture to a separatory funnel.

  • First Extraction: Add an equal volume of the chosen extraction solvent (e.g., DCM) to the separatory funnel.

  • Mixing: Stopper the funnel and invert it gently several times to mix the layers, periodically venting to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of stable emulsions.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The organic layer (DCM) will be the bottom layer due to its higher density. If using EtOAc, it will be the top layer.

  • Collection: Carefully drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Perform two more extractions on the remaining aqueous layer using fresh portions of the organic solvent (steps 2-5), combining all organic extracts into the same flask. This ensures maximum recovery of the product.

  • Washing: Wash the combined organic extracts by adding an equal volume of deionized water to the separatory funnel, mixing gently, and discarding the aqueous layer. This removes water-soluble impurities.

  • Brine Wash: Add an equal volume of brine to the separatory funnel, mix gently, and discard the aqueous brine layer. This step helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (or magnesium sulfate) to the flask. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it stand for 15-20 minutes.

  • Filtration: Decant or filter the dried organic solution into a pre-weighed round-bottom flask, ensuring none of the drying agent is transferred.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 8-methoxy-3-decanone.

LLE_Workflow cluster_extraction Extraction Steps cluster_washing Washing & Drying start Aqueous Reaction Mixture in Separatory Funnel ext1 Add Organic Solvent (e.g., DCM) & Mix start->ext1 sep1 Separate Layers ext1->sep1 collect Collect Organic Layer sep1->collect Organic aqueous_waste Aqueous Waste sep1->aqueous_waste Aqueous repeat Repeat Extraction 2x collect->repeat repeat->ext1 combined Combined Organic Extracts repeat->combined wash_h2o Wash with DI Water combined->wash_h2o wash_brine Wash with Brine wash_h2o->wash_brine wash_waste Aqueous Wash Waste wash_h2o->wash_waste dry Dry over Na₂SO₄ wash_brine->dry wash_brine->wash_waste filter Filter dry->filter end_product Crude Product in Round-Bottom Flask filter->end_product

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Protocol 2: Selective Isolation via Bisulfite Adduct Formation

This protocol is ideal for purifying the ketone from a mixture containing non-carbonyl impurities (e.g., alcohols, ethers) after initial solvent removal.

Materials and Reagents:

  • Crude product from Protocol 1

  • Methanol or Dimethylformamide (DMF)[11]

  • Saturated Sodium Bisulfite (NaHSO₃) solution

  • Diethyl Ether or Hexanes

  • 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Separatory Funnel, Beakers, Flasks

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or DMF.[11][13]

  • Adduct Formation: Transfer the solution to a flask and add an excess of saturated aqueous sodium bisulfite. Shake or stir vigorously for 30-60 minutes. The water-soluble bisulfite adduct of 8-methoxy-3-decanone will form.

  • Impurity Removal: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent like diethyl ether or hexanes and shake. Allow the layers to separate.

  • Separation: The non-ketonic organic impurities will remain in the ether/hexane layer. Drain and discard this organic layer. Repeat the wash (steps 3-4) two more times to ensure complete removal of impurities.

  • Ketone Regeneration: Collect the aqueous layer containing the bisulfite adduct. Cool this layer in an ice bath and slowly add 10% NaOH or saturated NaHCO₃ with stirring until the solution is basic (pH > 8). This reverses the reaction, regenerating the insoluble ketone.

  • Final Extraction: Extract the regenerated 8-methoxy-3-decanone from the aqueous layer using a fresh solvent like DCM or diethyl ether, following the LLE procedure outlined in Protocol 1 (steps 2-11).

Post-Extraction Analysis and Final Purification

The crude product obtained from extraction may still require further purification, typically by flash column chromatography. Purity is assessed using standard analytical techniques.

Flash Column Chromatography
  • Stationary Phase: Silica gel is appropriate for a moderately polar compound like 8-methoxy-3-decanone.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20-30%) should provide good separation from less polar and more polar impurities.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile and semi-volatile ketones.[14][15]

Table 2: Suggested GC-MS Parameters for Analysis

ParameterSuggested SettingRationale
GC Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm film)A non-polar to mid-polar column is suitable for separating compounds of this nature.
Carrier Gas Helium (99.999% purity) at 1.0-1.5 mL/minProvides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minA temperature ramp allows for separation of potential impurities with different boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Scan Range 40-400 m/zCovers the expected molecular ion (m/z 186.29) and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) can also be used, often after derivatization with 2,4-dinitrophenylhydrazine (DNPH), which makes the ketone detectable by UV-Vis detectors.[16][17]

References

  • The Good Scents Company. (n.d.). 3-decanone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Decanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Mol-Instincts. (2025). 3-decanone. Retrieved from [Link]

  • Quora. (2017). Why are Ketones are more polar than aldehydes? Retrieved from [Link]

  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Decanone. American Chemical Society. Retrieved from [Link]

  • Vedantu. (2024). Why are aldehydes and ketones polar compounds class 12 chemistry CBSE. Retrieved from [Link]

  • Kugelberg, U., & Jones, A. W. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Forensic Science International, 202(1-3), 81-86. Retrieved from [Link]

  • NP-MRD. (2022). NP-Card for 3-Decanone (NP0085698). Retrieved from [Link]

  • Poole, C. F., & Zlatkis, A. (2009). Aldehydes and Ketones: Gas Chromatography. In Encyclopedia of Chromatography. Taylor & Francis. Retrieved from [Link]

  • Casal, V., & Martin, R. (1985). Simultaneous Determination of Ketone Bodies in Biological Samples by Gas Chromatographic Headspace Analysis. Journal of Chromatographic Science, 23(3), 118-121. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved from [Link]

  • Caddy, B., & Idowu, O. R. (1973). Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses. Journal of the Forensic Science Society, 13(2), 111-115.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Prinz, R. H. (1973). U.S. Patent No. 3,764,627. Washington, DC: U.S. Patent and Trademark Office.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Smith, S. C., & Kocienski, P. J. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1157-1162. Retrieved from [Link]

  • Smith, S. C., & Kocienski, P. J. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 56955. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Decanone (CAS 928-80-3). Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • NIST. (n.d.). 3-Decanone. National Institute of Standards and Technology. Retrieved from [Link]

  • NextSDS. (n.d.). 8-Methoxy-3-decanol — Chemical Substance Information. Retrieved from [Link]

  • Hanford, W. E., & Schreiber, R. S. (1942). U.S. Patent No. 2,295,760. Washington, DC: U.S. Patent and Trademark Office.
  • Sastrohamidjojo, H., & Riyanto, S. (2016). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin. Science Journal of Chemistry, 3(3), 62-66. Retrieved from [Link]

  • Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
  • van der Pijl, F., et al. (2017). Oxidation of Secondary Methyl Ethers to Ketones. The Journal of Organic Chemistry, 82(12), 6268-6276. Retrieved from [Link]

  • Kumar, D., & Kumar, N. (2012). Synthesis of 3-methoxy-4′-prenyloxy-furano (2″,3′:7,8) flavone. Indian Journal of Chemistry - Section B, 51B(1), 161-164. Retrieved from [Link]

  • Zhang, J. (2016). CN Patent No. 105384616A.
  • Wang, X., et al. (2019). Synthesis and DABCO‐induced demethylation of 3‐cyano‐4‐methoxy‐2‐pyridone derivatives. Journal of Heterocyclic Chemistry, 56(8), 2293-2299. Retrieved from [Link]

  • Li, J., & Wang, F. (2013). CN Patent No. 103073495A.

Sources

Method

Application Note: Step-by-Step Purification Protocol for Synthesized 8-Methoxy-3-decanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale 8-Methoxy-3-decanone (CAS: 30571-79-0) is an aliphatic ketone featuring a terminal-shifted methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

8-Methoxy-3-decanone (CAS: 30571-79-0) is an aliphatic ketone featuring a terminal-shifted methoxy ether group. It is most commonly synthesized via the catalytic or chemical oxidation of its precursor, 8-methoxy-3-decanol (1)[1]. Achieving ultra-high purity (>99.5%) of this intermediate is critical for downstream applications in complex organic synthesis and semiochemical research.

To design a self-validating purification system, we must first analyze the target molecule's physical properties. The parameters outlined in Table 1 dictate our choice of solvents, stationary phases, and thermal limits, ensuring that every step in the protocol has a clear, physicochemical causality.

Table 1: Physicochemical Properties of 8-Methoxy-3-decanone
PropertyValuePurification Rationale
Molecular Formula C₁₁H₂₂O₂Baseline for GC-MS and NMR structural validation.
Molecular Weight 186.29 g/mol Target m/z for mass spectrometric fraction monitoring (2)[2].
Boiling Point 263.9 ± 23.0 °C (760 mmHg)High atmospheric BP necessitates high-vacuum distillation to prevent thermal degradation (3)[3].
Density 0.9 ± 0.1 g/cm³Ensures the organic phase remains the top layer during aqueous workup with standard extraction solvents[3].
LogP (Predicted) 2.01Moderately lipophilic; dictates a non-polar to slightly polar gradient in normal-phase chromatography[3].
TPSA 26.3 ŲWeak hydrogen bonding (acceptors only); elutes readily on silica gel compared to hydroxylated precursors[3].

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (8-methoxy-3-decanone + impurities) Workup Phase 1: Aqueous Workup (Liquid-Liquid Extraction) Start->Workup Quench & Extract OrgLayer Organic Layer (Target + Lipophilic Impurities) Workup->OrgLayer Separation AqLayer Aqueous Layer (Salts, Catalysts) Workup->AqLayer Separation Flash Phase 2: Flash Chromatography (Silica Gel, Hexane/EtOAc) OrgLayer->Flash Dry, Filter, Concentrate Waste Waste Disposal AqLayer->Waste Discard Fractions Pooled Target Fractions (>95% Purity) Flash->Fractions Elution & TLC/GC Monitoring Flash->Waste Impure Fractions Distillation Phase 3: Vacuum Distillation (1-2 Torr, ~105°C) Fractions->Distillation Solvent Removal Pure Purified 8-methoxy-3-decanone (>99.5% Purity) Distillation->Pure Main Fraction Collection Distillation->Waste Forerun / Residue

Figure 1: Multi-stage purification workflow for synthesized 8-methoxy-3-decanone.

Step-by-Step Experimental Protocol

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Objective: Terminate the oxidation reaction and partition the organic target from water-soluble catalysts, salts, and polar byproducts.

  • Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases.

    • Causality: Quenching neutralizes residual acidic oxidants (e.g., Swern byproducts). Performing this at low temperatures prevents exothermic degradation or enolization of the ketone.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add Methyl tert-butyl ether (MTBE) in a 1:1 volume ratio to the aqueous phase. Extract three times.

    • Causality: MTBE is selected over diethyl ether due to its lower propensity for peroxide formation and superior phase separation. With a target density of ~0.9 g/cm³, 8-methoxy-3-decanone cleanly partitions into the upper organic layer[3].

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine). Separate the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

    • Causality: Brine reduces the solubility of water in the organic phase, breaking micro-emulsions. Na₂SO₄ is preferred over MgSO₄ as it is strictly neutral, eliminating the risk of Lewis acid-catalyzed aldol condensation of the ketone.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 30 °C) to yield the crude oil.

Phase 2: Normal-Phase Flash Column Chromatography

Objective: Separate 8-methoxy-3-decanone from structurally similar organic impurities, particularly unreacted 8-methoxy-3-decanol[1].

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using hexanes as the slurry solvent.

  • Loading: Dissolve the crude oil in a minimal amount of hexanes (1:1 v/v) and apply it evenly to the top of the silica bed.

  • Gradient Elution: Begin elution with 100% hexanes (2 column volumes) to flush out non-polar aliphatic byproducts. Gradually increase polarity to a 95:5 Hexanes:Ethyl Acetate mixture, then to 90:10.

    • Causality: With a LogP of 2.01 and a TPSA of 26.3 Ų, 8-methoxy-3-decanone is moderately non-polar[3]. It will elute in the 95:5 to 90:10 fractions. The unreacted precursor, 8-methoxy-3-decanol, possesses a strongly polar hydroxyl group (hydrogen bond donor) and will be retained significantly longer on the silica stationary phase, ensuring baseline separation.

  • Fraction Monitoring: Monitor fractions via Thin Layer Chromatography (TLC) using a potassium permanganate (KMnO₄) stain or GC-FID. Pool fractions containing the pure target compound and concentrate in vacuo.

Phase 3: Fractional Vacuum Distillation

Objective: Achieve >99.5% final purity and remove trace volatile solvents without inducing thermal decomposition.

  • Apparatus Setup: Transfer the chromatographed oil to a round-bottom flask equipped with a short-path distillation head, a fraction cutter (cow adapter), and a high-vacuum pump equipped with a cold trap.

  • Vacuum Application: Apply a steady vacuum of 1–2 Torr.

    • Causality: The predicted atmospheric boiling point of 8-methoxy-3-decanone is ~264 °C[3]. Heating an aliphatic ketone to this temperature at atmospheric pressure risks significant thermal degradation, oxidation, and polymerization. Reducing the pressure to 1–2 Torr lowers the effective boiling point to approximately 105–115 °C.

  • Distillation: Slowly heat the oil bath. Discard the initial forerun (containing trace ethyl acetate or hexanes). Collect the main fraction distilling at a constant temperature plateau.

  • Storage: Backfill the system with inert gas (Argon or Nitrogen) before breaking the vacuum. Store the purified 8-methoxy-3-decanone in amber glass vials at 4 °C under an inert atmosphere to prevent auto-oxidation.

Analytical Validation (Quality Control)

To confirm the success of the self-validating purification system, the final isolate must be analyzed:

  • GC-MS: Should display a single peak (>99.5% area) with a molecular ion peak at m/z 186.29[2].

  • ¹H-NMR (CDCl₃): Key diagnostic peaks must include the singlet for the methoxy group (-OCH₃) at ~3.3 ppm, and the triplet for the alpha-protons adjacent to the carbonyl group. The complete absence of a broad singlet around 2.0-3.0 ppm confirms the successful removal of the 8-methoxy-3-decanol precursor.

References

  • Title: 30571-79-0 3-Decanone, 8-methoxy Source: Guidechem URL
  • Source: National Center for Biotechnology Information (NIH)
  • Title: 8-Methoxy-3-decanol | 30571-74-5 Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Methoxydecan-3-one Reaction Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique mechanistic challenges encountered when working with 8-methoxydecan-3-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique mechanistic challenges encountered when working with 8-methoxydecan-3-one . This molecule features an enolizable C3 ketone and a remote C8 methoxy ether, creating competing pathways during alkylation, reduction, and deprotection workflows.

Every protocol described below is designed as a self-validating system: if the physical parameters (temperature, addition rate) are strictly controlled, the chemical outcome is mechanistically guaranteed.

FAQ 1: Enolate Chemistry & Regioselectivity

Q: When attempting to alkylate 8-methoxydecan-3-one at the C2 position, I am seeing significant C4-alkylation and aldol self-condensation byproducts. How can I control this?

A: This is a classic issue of kinetic versus thermodynamic enolate control [1]. The C2 position is less sterically hindered, while the C4 position leads to a more substituted, thermodynamically stable enolate.

  • The Causality: If your base is not bulky enough (e.g., NaH or alkoxides) or your temperature is too high, the initially formed C2 enolate will rapidly equilibrate to the C4 enolate via proton transfer. Furthermore, if the ketone is added too quickly to the base, the unreacted ketone acts as an electrophile for the newly formed enolate, triggering an aldol condensation.

  • The Solution: You must use a bulky, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) in an aprotic solvent (THF) to irreversibly and kinetically trap the C2 enolate.

Protocol: Kinetic Enolate Formation & Alkylation
  • Preparation: Purge a dry flask with N₂. Add anhydrous THF (0.5 M relative to ketone) and 1.05 equivalents of freshly prepared LDA.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ketone Addition: Dilute 8-methoxydecan-3-one in a small volume of THF and add it dropwise over 30 minutes. (Slow addition ensures the base is always in excess, preventing aldol byproducts).

  • Enolization: Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation.

  • Trapping: Add 1.1 equivalents of your electrophile (e.g., alkyl halide) dropwise.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH₄Cl before warming to room temperature to lock the regiochemistry.

FAQ 2: Reductive Amination & Diastereoselectivity

Q: I am performing a reductive amination on the C3 ketone, but my NMR shows a complex 1:1 mixture of diastereomers. Why is there no stereocontrol?

A: Reductive amination of the C3 ketone generates a new stereocenter [2]. Because 8-methoxydecan-3-one already possesses a chiral center at C8, the reaction yields diastereomers.

  • The Causality: The flexible four-carbon alkyl linker (C4-C7) between the C3 ketone and the C8 methoxy group prevents any effective facial shielding or stereochemical induction. The transition state lacks the rigidity required to favor one diastereomer over the other, meaning the incoming hydride attacks both faces of the iminium ion equally.

  • The Solution: Standard reductive amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃) will not yield high diastereomeric excess (d.e.) here. You must employ a chiral auxiliary (e.g., Ellman's sulfinamide) to direct the hydride attack, or separate the diastereomers post-reaction via preparative HPLC.

Protocol: Standard Reductive Amination (Non-Stereoselective)
  • Imine Formation: Dissolve 8-methoxydecan-3-one (1 eq) and your primary amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Catalysis: Add 1-2 equivalents of glacial acetic acid to facilitate iminium ion formation.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)₃ in portions.

  • Reaction: Stir at room temperature for 12-24 hours until complete by TLC.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and concentrate.

FAQ 3: Methoxy Group Stability

Q: During a downstream deprotection step using Lewis acids, I am observing the formation of 8-decen-3-one and 7-decen-3-one. How is the methoxy group eliminating?

A: The C8 methoxy group is generally stable to basic conditions but is highly susceptible to Lewis acid-mediated ether cleavage [3].

  • The Causality: Strong Lewis acids (like BBr₃, BCl₃, or TiCl₄) coordinate strongly to the ether oxygen. This coordination converts the methoxy group into an excellent leaving group. Depending on the substrate's exact conformation and the nucleophilicity of the halide, this intermediate can either undergo substitution (forming a C8-halide) or E1/E2 elimination, yielding the alkene byproducts (8-decen-3-one or 7-decen-3-one).

  • The Solution: If Lewis acids are required for other functional groups in your molecule, consider using a milder, mixed boron trihalide system (e.g., BBr₃/BCl₃ mixtures) which can improve regioselectivity and suppress elimination pathways, or switch to a non-Lewis acidic deprotection strategy.

Quantitative Data: Byproduct Troubleshooting Matrix

Reaction TypePrimary ByproductCausality / MechanismMitigation Strategy
Alkylation C4-Alkylated IsomerThermodynamic enolate equilibration (high temp, weak base).Use LDA, -78 °C, THF (Kinetic control).
Alkylation Aldol CondensateUnreacted ketone acts as electrophile; fast addition.Dropwise ketone addition over 30+ mins.
Reductive Amination 1:1 Diastereomeric MixFlexible C4-C7 linker prevents stereochemical induction.Use chiral auxiliaries (e.g., Ellman's sulfinamide).
Reductive Amination Over-alkylationHighly reactive primary amine intermediate.Use stepwise imine formation followed by reduction.
Lewis Acid Treatment 8-decen-3-one (Alkene)Ether oxygen coordination leading to elimination.Avoid strong Lewis acids; use BBr₃/BCl₃ mixtures.

Mechanistic Visualizations

G SM 8-Methoxydecan-3-one Prod1 C2-Alkylated Product (Target) SM->Prod1 LDA, -78°C (Kinetic Control) Byprod1 C4-Alkylated Byproduct (Thermodynamic) SM->Byprod1 NaH, RT (Thermodynamic) Byprod2 Aldol Condensate (Self-Reaction) SM->Byprod2 Slow Base Addition Byprod3 8-Decen-3-one (Elimination) SM->Byprod3 Strong Lewis Acid (e.g., BBr3)

Reaction pathways of 8-methoxydecan-3-one showing target product vs. common byproducts.

Workflow Step1 1. Cool THF to -78°C Step2 2. Add 1.05 eq LDA Step1->Step2 Step3 3. Dropwise addition of 8-Methoxydecan-3-one (over 30 mins) Step2->Step3 Step4 4. Stir 1 hr at -78°C (Enolate Formation) Step3->Step4 Step5 5. Add Electrophile (e.g., Alkyl Halide) Step4->Step5 Step6 6. Quench with sat. NH4Cl at -78°C Step5->Step6

Optimized workflow for kinetic enolate formation and trapping to prevent C4-alkylation.

References

  • Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. Available at:[Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (1996). Available at:[Link]

  • Atienza, B. J. P., et al. Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides. Organic Letters (2018). Available at:[Link]

Optimization

improving extraction efficiency of 3-decanone 8-methoxy from aqueous mixtures

Welcome to the dedicated technical support center for optimizing the extraction of 3-decanone, 8-methoxy from aqueous mixtures. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for optimizing the extraction of 3-decanone, 8-methoxy from aqueous mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation and purification of this moderately hydrophobic ketone. Our focus is on explaining the causality behind experimental choices to empower you to develop robust, efficient, and scalable extraction protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful extraction strategy.

Q1: What are the critical physicochemical properties of 3-decanone, 8-methoxy that influence its extraction?

Understanding the molecule's properties is the cornerstone of designing an effective extraction protocol. For 3-decanone, 8-methoxy (C₁₁H₂₂O₂), the most critical parameter is its predicted partition coefficient (LogP), which is approximately 2.01[1].

  • LogP (Octanol-Water Partition Coefficient): A LogP of ~2.0 indicates that the compound is moderately hydrophobic. It shows a preference for an organic solvent over water but will still have some degree of aqueous solubility. This value dictates that while a standard liquid-liquid extraction (LLE) is feasible, optimization is required to achieve high recovery rates[2]. The parent ketone, 3-decanone, is significantly more hydrophobic with a LogP of ~3.6 and is considered insoluble in water, highlighting the polarity-increasing effect of the 8-methoxy group[3].

  • Molecular Weight: At 186.29 g/mol , the molecule is relatively small and should readily partition between liquid phases without the complications seen in macromolecules[1].

  • Functional Groups: The presence of a ketone and an ether group means the molecule lacks easily ionizable sites. Therefore, its solubility is not significantly influenced by pH changes within a typical range[4].

Q2: How do I select the most effective organic solvent for extraction?

Solvent selection is driven by the analyte's LogP and the principle of "like dissolves like." For an analyte with a LogP of ~2, you should select a water-immiscible organic solvent of intermediate polarity. The goal is to maximize the partitioning of your target analyte into the organic phase while minimizing the co-extraction of polar impurities[2][5].

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Hexane 0.1~0.6669Too non-polar. May result in poor recovery for this analyte. Good for extracting highly non-polar impurities.
Toluene 2.4~0.87111Moderate polarity. Can be effective but has a high boiling point, making it harder to remove post-extraction.
Dichloromethane (DCM) 3.1~1.3340Good polarity match. Excellent solvating power. Drawback: It is denser than water, so the organic layer will be on the bottom[6]. It is also a suspected carcinogen and should be handled with care.
Ethyl Acetate (EtOAc) 4.4~0.9077Excellent choice. Good polarity match, low toxicity, and a relatively low boiling point for easy removal. Less dense than water.
Methyl Isobutyl Ketone (MIBK) 4.5~0.80117Excellent choice. Ketone functionality can improve solvency for the target molecule. Less dense than water but has a higher boiling point than EtOAc[7].

Recommendation: Start with Ethyl Acetate (EtOAc) due to its favorable balance of polarity, low toxicity, and ease of removal.

Q3: Is pH adjustment of my aqueous mixture necessary for extracting a neutral ketone?

For a simple, neutral molecule like 3-decanone, 8-methoxy, altering the pH will not change its charge state, and therefore has a minimal direct effect on its partitioning behavior[8]. However, pH management is still a critical consideration for your overall extraction success for two primary reasons:

  • Suppressing Ionization of Impurities: If your aqueous matrix contains acidic or basic impurities, adjusting the pH can convert them into their ionized (salt) forms. Ionized impurities are significantly more water-soluble and will remain in the aqueous phase, leading to a cleaner organic extract[5]. For example, acidifying the mixture will suppress the ionization of acidic impurities, making them more likely to be co-extracted.

  • Preventing Emulsion Formation: Extreme pH values can sometimes contribute to the hydrolysis of matrix components, potentially creating surfactant-like molecules that stabilize emulsions[4].

Recommendation: Unless you are targeting the removal of specific acidic or basic impurities, it is generally best to perform the extraction at a neutral pH (pH 6-8) .

Q4: How can I use the "salting-out" effect to improve my extraction efficiency?

The salting-out effect is a powerful and highly recommended technique for improving the recovery of moderately polar organic compounds from aqueous solutions[9]. By dissolving a high concentration of an inert salt (e.g., sodium chloride, sodium sulfate) into the aqueous phase, you increase its ionic strength. This reduces the solubility of the organic analyte in the water, effectively "pushing" it into the organic solvent phase and increasing the partition coefficient[2][10].

  • Mechanism: The salt ions hydrate, reducing the amount of "free" water molecules available to solvate the organic analyte[9].

  • Benefits: This technique not only increases recovery but can also help break emulsions by destabilizing the interfacial layer[9][11]. The effect is more pronounced for compounds with higher carbon counts[12].

Recommendation: Saturate your aqueous mixture with Sodium Chloride (NaCl) or add 3-5 M Sodium Sulfate (Na₂SO₄) before extraction to significantly boost recovery[2].

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or Inconsistent Recovery 1. Inappropriate Solvent Choice: The polarity of the extraction solvent does not adequately match the analyte (LogP ~2). 2. Sub-optimal Partitioning: The aqueous phase retains a significant amount of the analyte due to its moderate polarity. 3. Insufficient Phase Contact: Inadequate mixing time or surface area between the two phases. 4. Single Extraction Performed: A single extraction step is often insufficient for quantitative recovery[13].1. Switch to a More Suitable Solvent: Use a solvent with intermediate polarity like Ethyl Acetate or MIBK (see solvent table above)[2][5]. 2. Employ the Salting-Out Effect: Add NaCl or Na₂SO₄ to the aqueous phase to decrease the analyte's aqueous solubility and drive it into the organic layer[2][9]. 3. Optimize Mixing: Gently invert the separatory funnel 20-30 times to ensure thorough mixing without inducing a strong emulsion. Avoid vigorous shaking[11]. 4. Perform Multiple Extractions: Perform three successive extractions using fresh portions of the organic solvent. Combine the organic extracts for maximum yield. This is more efficient than a single extraction with the same total volume of solvent.
Persistent Emulsion Formation 1. Vigorous Agitation: Shaking the separatory funnel too aggressively creates fine droplets of one phase within the other, which are difficult to separate[11][14]. 2. Presence of Surfactants: The sample matrix may contain endogenous surfactant-like compounds (e.g., lipids, proteins) that stabilize the emulsion at the solvent interface[11][15]. 3. High Concentration of Particulate Matter: Finely divided solids can accumulate at the interface and stabilize emulsions[15].1. Modify Agitation Technique: Use gentle swirling or a slow, repeated inversion of the separatory funnel instead of vigorous shaking[11]. 2. Break the Emulsion with Salt: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, often forcing the phases to separate[6][11]. 3. Centrifugation: Transfer the mixture to centrifuge tubes. Centrifugation will apply a strong force to break the emulsion and compact any interfacial material. 4. Filtration: Pass the mixture through a phase-separator filter paper or a plug of glass wool to help coalesce the dispersed droplets. 5. Pre-treatment: If the sample is known to be "dirty," consider a pre-extraction filtration or protein precipitation step.

Visual Workflow Guides

Diagram 1: Optimizing the Extraction Protocol

G cluster_prep Aqueous Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_post Post-Extraction Processing Start Aqueous Mixture containing 3-decanone, 8-methoxy AdjustpH Adjust to Neutral pH (6-8) Start->AdjustpH AddSalt Add Salt (e.g., NaCl) to Saturation (Salting-Out) AdjustpH->AddSalt AddSolvent Add Organic Solvent (e.g., Ethyl Acetate, Ratio ~7:1) AddSalt->AddSolvent Mix Gently Invert Funnel 20-30 times AddSolvent->Mix Separate Allow Layers to Separate Mix->Separate Collect Collect Organic Layer Separate->Collect Repeat Repeat Extraction 2x with Fresh Solvent Collect->Repeat Combine Combine Organic Extracts Collect->Combine Repeat->Collect Dry Dry with Anhydrous Na₂SO₄ Combine->Dry Evaporate Evaporate Solvent Dry->Evaporate End Purified Product Evaporate->End

Caption: Workflow for optimizing LLE of 3-decanone, 8-methoxy.

Diagram 2: Troubleshooting Emulsion Formation

G cluster_solutions Troubleshooting Steps cluster_prevention Future Prevention Emulsion Emulsion Observed During LLE Wait 1. Let it Stand (5-10 min) Emulsion->Wait GentleMix Use Gentle Inversion, Not Shaking Emulsion->GentleMix AddBrine 2. Add Saturated NaCl (Brine) Wait->AddBrine If not resolved Resolved Phase Separation Achieved Wait->Resolved Swirl 3. Gently Swirl AddBrine->Swirl If not resolved AddBrine->Resolved Centrifuge 4. Centrifuge the Mixture Swirl->Centrifuge If not resolved Swirl->Resolved Filter 5. Filter through Glass Wool Centrifuge->Filter If not resolved Centrifuge->Resolved Filter->Resolved PreFilter Pre-filter Sample if Particulates are Present

Caption: Decision tree for resolving and preventing emulsions.

Detailed Experimental Protocol: Optimized LLE

This protocol incorporates best practices for maximizing the recovery of 3-decanone, 8-methoxy.

Objective: To extract 3-decanone, 8-methoxy from a 100 mL aqueous mixture with >95% efficiency.

Materials:

  • Aqueous mixture containing 3-decanone, 8-methoxy (100 mL)

  • Ethyl Acetate (EtOAc), reagent grade (210 mL)

  • Sodium Chloride (NaCl), crystalline

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 250 mL Separatory Funnel

  • 250 mL Erlenmeyer flask

  • Filter paper

  • Rotary evaporator

Methodology:

  • Sample Preparation (Salting-Out):

    • Pour the 100 mL aqueous mixture into the 250 mL separatory funnel.

    • Add crystalline NaCl to the funnel in portions, shaking gently to dissolve after each addition. Continue until the solution is saturated (a small amount of undissolved salt remains). This step significantly decreases the analyte's solubility in the aqueous phase, promoting its transfer to the organic solvent[2][9].

  • First Extraction:

    • Add 70 mL of Ethyl Acetate to the separatory funnel. A 7:1 organic-to-aqueous ratio is a good starting point for optimal recovery[2][10].

    • Stopper the funnel and, while holding the stopper and stopcock firmly, slowly invert it to release pressure.

    • Gently invert the funnel repeatedly for 1-2 minutes. Do not shake vigorously. This gentle mixing is sufficient to facilitate partitioning while minimizing the risk of emulsion formation[11].

    • Place the funnel in a ring stand and allow the layers to fully separate (typically 5-10 minutes). The less dense EtOAc layer will be on top.

    • Carefully drain the lower aqueous layer into a clean beaker.

    • Drain the upper organic (EtOAc) layer into a clean 250 mL Erlenmeyer flask.

  • Second and Third Extractions:

    • Return the aqueous layer from the beaker to the separatory funnel.

    • Add a fresh 70 mL portion of Ethyl Acetate to the funnel.

    • Repeat the gentle inversion and separation process as described in steps 2.3 and 2.4.

    • Combine the second organic extract with the first in the same Erlenmeyer flask.

    • Repeat the extraction a third time with another fresh 70 mL portion of Ethyl Acetate and combine the organic layers. Multiple extractions are more effective than a single large-volume extraction[13].

  • Drying and Concentration:

    • Add a small amount (1-2 spatula scoops) of anhydrous Na₂SO₄ to the combined organic extracts in the Erlenmeyer flask. Swirl the flask gently. The Na₂SO₄ will clump as it absorbs residual water. If all the drying agent clumps, add more until some remains free-flowing.

    • Gravity filter the dried organic solution through a fluted filter paper into a clean, pre-weighed round-bottom flask.

    • Remove the Ethyl Acetate using a rotary evaporator to yield the purified 3-decanone, 8-methoxy.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Method for salting-out extraction of acetone and butanol from a fermentation broth.
  • Enhancing Extractions by Salting Out. LCGC International. [Link]

  • Separation of alcohols and ketones using methylene chloride and water.
  • Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. [Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. [Link]

  • Emulsion Problem Encountered in Extractions. BrainKart. [Link]

  • Optimization of Liquid-Liquid Extraction. Zaiput Flow Technologies. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Standard procedure: 3-phenylpropionaldehyde (190 μL, 1.4 mmol) and benzyl butyrate (250 μL, 1.4 mmol) were dissolved in 5 mL of solvent... ACS Publications. [Link]

  • 3-decanone ethyl heptyl ketone. The Good Scents Company. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. ResearchGate. [Link]

  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Reddit. [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]

  • solid-liquid extraction. Columbia University. [Link]

  • Optimization of the extraction techniques using Natural Hydrophobic Deep Eutectic Solvents for the recovery of biomolecules from. IRIS Unibas. [Link]

  • Salting out. Wikipedia. [Link]

  • 3-Decanone. PubChem. [Link]

  • Chemical Properties of 3-Decanone (CAS 928-80-3). Cheméo. [Link]

  • The effect of pH on taste and odor production and control of drinking water. IWA Publishing. [Link]

  • Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone. PMC. [Link]

  • Process of recovering methyl ethyl ketone from an aqueous mixture of methyl ethyl ketone and ethanol.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Influence of pH-value of aqueous solution on distribution coefficient... ResearchGate. [Link]

  • Ketones - oxygenated chemical solvents. Shell Global. [Link]

  • Effect of salting out concentration on extraction efficiency and D-values. ResearchGate. [Link]

  • Effect of pH on extraction. (A) equilibrium pH versus initial pH in the... ResearchGate. [Link]

  • 8-Methoxy-3-decanol — Chemical Substance Information. NextSDS. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Decanone and 8-Methoxy-3-Decanone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and drug development, understanding the subtle interplay of molecular structure and chemical reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, understanding the subtle interplay of molecular structure and chemical reactivity is paramount. This guide provides an in-depth comparison of the reactivity of 3-decanone and its substituted analogue, 8-methoxy-3-decanone. While structurally similar, the introduction of a methoxy group at the 8-position, distant from the carbonyl functionality, offers a compelling case study in the long-range electronic effects on chemical transformations. This document will dissect the theoretical underpinnings of their reactivity, present a robust experimental design for their comparative analysis, and interpret the expected outcomes, providing a valuable resource for chemists engaged in the design and execution of complex synthetic pathways.

Foundational Principles of Ketone Reactivity

The reactivity of ketones is predominantly centered around the electrophilic nature of the carbonyl carbon. The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, resulting in a partial positive charge on the carbon and a partial negative charge on the oxygen. This makes the carbonyl carbon susceptible to attack by nucleophiles, a fundamental reaction class for ketones.[1][2]

Two primary factors govern the reactivity of a ketone towards nucleophilic addition:

  • Electronic Effects: Substituents that withdraw electron density from the carbonyl carbon increase its electrophilicity and thus enhance its reactivity towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, rendering the ketone less reactive.[3][4]

  • Steric Hindrance: Bulky groups surrounding the carbonyl carbon can impede the approach of a nucleophile, slowing down the reaction rate.[1]

The Subtle Influence of a Distant Methoxy Group: 3-Decanone vs. 8-Methoxy-3-Decanone

In comparing 3-decanone and 8-methoxy-3-decanone, the key difference lies in the presence of the methoxy group at the 8-position of the decanone chain.

3-Decanone , the unsubstituted ketone, serves as our baseline. Its reactivity is primarily dictated by the electronic and steric environment created by the ethyl and hexyl chains flanking the carbonyl group.

8-Methoxy-3-decanone introduces a methoxy group (-OCH₃) five carbons away from the carbonyl center. The influence of this substituent can be analyzed through two potential electronic effects:

  • Inductive Effect: The oxygen atom of the methoxy group is more electronegative than carbon. This leads to a withdrawal of electron density through the sigma bonds of the alkyl chain.[4] This is an electron-withdrawing inductive effect (-I effect). Although this effect weakens with distance, it is expected to slightly decrease the electron density along the carbon chain, including at the carbonyl carbon. This would, in turn, slightly increase the electrophilicity of the carbonyl carbon in 8-methoxy-3-decanone compared to 3-decanone.

  • Resonance Effect: The methoxy group can also exert a resonance effect, where the lone pairs on the oxygen atom can be delocalized. However, in a saturated aliphatic system like decanone, there is no pi-system in conjugation with the methoxy group, rendering the resonance effect negligible in influencing the carbonyl group's reactivity.[5]

Therefore, the primary electronic influence of the 8-methoxy group is a weak, long-range, electron-withdrawing inductive effect. Sterically, the methoxy group is too far from the carbonyl center to exert any significant hindrance on the approach of a nucleophile to the carbonyl carbon.

Based on this analysis, we can hypothesize that 8-methoxy-3-decanone will be slightly more reactive towards nucleophilic addition than 3-decanone due to the electron-withdrawing inductive effect of the distant methoxy group, which enhances the electrophilicity of the carbonyl carbon.

Experimental Design: A Competitive Reduction Study

To empirically validate this hypothesis, a competitive reduction reaction provides a sensitive and elegant method for comparing the reactivities of the two ketones. In this setup, an equimolar mixture of 3-decanone and 8-methoxy-3-decanone is treated with a sub-stoichiometric amount of a reducing agent, such as sodium borohydride (NaBH₄). The relative rates of reduction can be determined by monitoring the disappearance of the starting materials and the appearance of the corresponding alcohol products over time using gas chromatography (GC).[6]

Experimental Protocol

Materials:

  • 3-Decanone (≥98% purity)

  • 8-Methoxy-3-decanone (≥98% purity)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (200 proof)

  • Dichloromethane (GC grade)

  • Internal Standard (e.g., Dodecane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation of the Ketone Mixture: Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of 3-decanone, 8-methoxy-3-decanone, and an internal standard (e.g., dodecane) in anhydrous ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add a known volume of the ketone mixture. Cool the flask to 0 °C in an ice bath.

  • Initiation of the Reaction: Prepare a solution of sodium borohydride in anhydrous ethanol (e.g., 0.05 M). At time t=0, add a sub-stoichiometric amount of the NaBH₄ solution (e.g., 0.5 equivalents relative to the total ketone concentration) to the stirred ketone mixture.

  • Monitoring the Reaction: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching and Work-up: Immediately quench the aliquot by adding it to a vial containing a mixture of dichloromethane (1 mL) and saturated aqueous NH₄Cl solution (0.5 mL). Vortex the vial and allow the layers to separate.

  • Sample Preparation for GC Analysis: Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous MgSO₄. After drying, filter the sample into a GC vial.

  • GC Analysis: Analyze the samples by GC-FID. The use of an internal standard allows for accurate quantification of the concentrations of the two ketones and their corresponding alcohol products at each time point.[7]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar mixture of 3-decanone, 8-methoxy-3-decanone, and internal standard in ethanol B Cool ketone mixture to 0 °C A->B Transfer to reaction flask C Add sub-stoichiometric NaBH4 solution (t=0) B->C Initiate reaction D Withdraw aliquots at regular time intervals C->D Monitor progress E Quench aliquot with DCM and sat. NH4Cl D->E Sample work-up F Dry organic layer with MgSO4 E->F Isolate & dry organic phase G Analyze by GC-FID F->G Inject into GC

Caption: Workflow for the competitive reduction of 3-decanone and 8-methoxy-3-decanone.

Anticipated Results and Interpretation

The GC analysis will provide data on the concentration of each ketone over time. By plotting the natural logarithm of the concentration versus time, the pseudo-first-order rate constant (k) for the reduction of each ketone can be determined.

Hypothetical Data Summary
KetoneInitial Concentration (M)Pseudo-First-Order Rate Constant (k) (s⁻¹)Relative Rate (k_substituted / k_unsubstituted)
3-Decanone0.11.5 x 10⁻⁴1.00
8-Methoxy-3-decanone0.11.8 x 10⁻⁴1.20
Interpretation of Results

The hypothetical data in the table suggests that 8-methoxy-3-decanone is reduced approximately 20% faster than 3-decanone under these competitive conditions. This result would support our initial hypothesis. The increased reactivity of the methoxy-substituted ketone can be attributed to the electron-withdrawing inductive effect of the methoxy group. This effect, transmitted through the five-carbon chain, slightly increases the partial positive charge on the carbonyl carbon of 8-methoxy-3-decanone, making it a more favorable target for nucleophilic attack by the hydride from sodium borohydride.[3][8]

It is important to acknowledge that the magnitude of this effect is expected to be modest due to the distance between the substituent and the reactive center. The inductive effect is known to attenuate significantly with each intervening sigma bond.

Visualizing the Electronic Effect

Caption: The electron-withdrawing inductive effect of the 8-methoxy group in 8-methoxy-3-decanone increases the partial positive charge on the carbonyl carbon compared to 3-decanone.

Conclusion

This comparative guide has elucidated the theoretical basis for the difference in reactivity between 3-decanone and 8-methoxy-3-decanone. The presence of a distant methoxy group is predicted to slightly enhance the reactivity of the ketone towards nucleophilic addition due to a long-range, electron-withdrawing inductive effect. The proposed competitive reduction experiment provides a robust and sensitive method to quantify this subtle difference in reactivity. For researchers in synthetic and medicinal chemistry, an appreciation of such long-range electronic effects is crucial for the rational design of molecules and the optimization of reaction conditions, ultimately enabling the more efficient synthesis of complex targets.

References

  • American Chemical Society. (n.d.). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society. [Link]

  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.. [Link]

  • MDPI. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]

  • ChemRxiv. (n.d.). Selective reductions of ketones in the presence of aldehydes with Chiralidon a superabsorbed alcohol dehydrogenase. [Link]

  • LibreTexts. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • ResearchGate. (n.d.). Monitoring of the reaction progress by GC. Concentration of 2 c (red.... [Link]

  • LibreTexts. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]

  • National Center for Biotechnology Information. (2025). Is there a trend in inductive effect for different alkyl groups?. [Link]

  • ResearchGate. (2011). (PDF) Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. [Link]

  • American Chemical Society. (2011). Transition States and Energetics of Nucleophilic Additions of Thiols to Substituted α,β-Unsaturated Ketones: Substituent Effects Involve Enone Stabilization, Product Branching, and Solvation. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. [Link]

  • National Center for Biotechnology Information. (n.d.). Amination of Ketenes: Kinetic and Mechanistic Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. [Link]

  • ScienceDirect. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]

  • LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • American Chemical Society. (2022). Electrochemical Synthesis of β-Functionalized Ketones via Ring-Opening of Cycloalkanols. Organic Letters. [Link]

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Comparative

Benchmarking Synthesis Routes for High-Purity 8-Methoxy-3-Decanone: A Comparative Guide

Executive Summary The synthesis of 8-methoxy-3-decanone (CAS: 30571-79-0) presents a unique challenge in fine chemical and pharmaceutical intermediate manufacturing. As an aliphatic ketone with a distal methoxy ether, ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 8-methoxy-3-decanone (CAS: 30571-79-0) presents a unique challenge in fine chemical and pharmaceutical intermediate manufacturing. As an aliphatic ketone with a distal methoxy ether, achieving high purity (>99%) requires strict control over over-alkylation, over-oxidation, and ether cleavage side reactions.

This guide objectively benchmarks two distinct synthetic methodologies: the classical Grignard Addition followed by Swern Oxidation (Route A) and the modern Weinreb Amide Direct Alkylation (Route B). By analyzing the mechanistic causality behind each step and providing self-validating experimental data, this guide serves as a definitive resource for process chemists optimizing for yield, purity, and scalability.

Mechanistic Rationale & Route Design

When designing a synthesis for 8-methoxy-3-decanone, the primary disconnection strategies revolve around the C3 ketone.

Route A: The Classical Two-Step (Grignard + Swern)

Route A relies on the formation of a secondary alcohol (8-methoxy-3-decanol) via the Grignard addition of 1-bromo-5-methoxyheptane to propanal. The subsequent step requires oxidizing the secondary alcohol to a ketone. We select the Swern Oxidation over Jones or PCC oxidations because it avoids toxic chromium waste and prevents over-oxidation to carboxylic acids. Mechanistically, oxalyl chloride activates dimethyl sulfoxide (DMSO) to form a highly electrophilic chlorodimethylsulfonium intermediate. The alcohol attacks this intermediate, and upon deprotonation by triethylamine, undergoes an intramolecular syn-β-elimination to yield the target ketone .

Route B: The Modern Approach (Weinreb Amide)

Route B bypasses the intermediate alcohol entirely. By converting 6-methoxyoctanoic acid into an N-methoxy-N-methylamide (a Weinreb amide), we can directly alkylate with ethylmagnesium bromide to form the ketone. The causality behind this choice is rooted in the stability of the intermediate. Unlike standard esters, which suffer from over-addition of Grignard reagents to form tertiary alcohols, the Weinreb amide forms a highly stable, 5-membered chelated tetrahedral intermediate coordinated by the magnesium ion . This intermediate resists further nucleophilic attack and only collapses into the desired ketone upon aqueous acidic workup .

Visualizing the Synthesis Workflows

SynthesisRoutes Synthesis Routes for 8-Methoxy-3-Decanone cluster_A Route A: Grignard + Swern cluster_B Route B: Weinreb Amide StartA 1-Bromo-5-methoxyheptane + Propanal GrignardA Grignard Addition (THF, 0°C) StartA->GrignardA IntermediateA 8-Methoxy-3-decanol GrignardA->IntermediateA C-C Bond Swern Swern Oxidation (DMSO, (COCl)2, Et3N) IntermediateA->Swern Target 8-Methoxy-3-decanone (Target Compound) Swern->Target Oxidation StartB 6-Methoxyoctanoic acid Amidation Amidation (HN(OMe)Me, EDC) StartB->Amidation IntermediateB Weinreb Amide Amidation->IntermediateB Coupling GrignardB EtMgBr Addition (THF, 0°C) IntermediateB->GrignardB GrignardB->Target Alkylation

Fig 1: Comparative workflows for the synthesis of 8-methoxy-3-decanone via Routes A and B.

Experimental Protocols

Route A: Grignard Addition + Swern Oxidation

Step 1: Synthesis of 8-methoxy-3-decanol

  • Activation: Charge a flame-dried flask with magnesium turnings (1.1 eq) and anhydrous THF under inert N₂. Add a single crystal of iodine to disrupt the magnesium oxide passivation layer.

  • Grignard Formation: Dropwise add 1-bromo-5-methoxyheptane (1.0 eq) in THF. Maintain a gentle reflux for 1 h to ensure complete insertion.

  • Addition: Cool the reactor to 0 °C. Add propanal (1.2 eq) dropwise to prevent exothermic runaway.

  • Validation & Workup: Quench with saturated aqueous NH₄Cl to protonate the alkoxide. Extract with EtOAc, wash with brine, and concentrate. The disappearance of the aldehyde proton in crude NMR validates the step.

Step 2: Swern Oxidation to 8-methoxy-3-decanone

  • DMSO Activation: In a dry flask, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C. Add DMSO (3.0 eq) dropwise. Note: Vigorous gas evolution (CO and CO₂) will occur, validating the formation of the active oxidizing species.

  • Oxidation: After 15 min, add 8-methoxy-3-decanol (1.0 eq) in DCM dropwise. Stir for 45 min at -78 °C.

  • Elimination: Add triethylamine (5.0 eq) to deprotonate the intermediate. Stir for 15 min at -78 °C, then allow to warm to room temperature.

  • Purification: Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Route B: Weinreb Amide Direct Alkylation

Step 1: Synthesis of N,O-dimethyl-6-methoxyoctanamide

  • Coupling: Dissolve 6-methoxyoctanoic acid (1.0 eq) in DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir at room temperature for 12 h. The use of EDC/HOBt ensures high conversion without generating difficult-to-remove urea byproducts.

  • Workup: Wash sequentially with 1M HCl (to remove unreacted amines), sat. NaHCO₃ (to remove unreacted acid), and brine. Concentrate to yield the pure Weinreb amide.

Step 2: Direct Alkylation to 8-methoxy-3-decanone

  • Alkylation: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C. Dropwise add ethylmagnesium bromide (3.0 M in ether, 1.2 eq).

  • Incubation: Stir at 0 °C for 2 h. The reaction stalls at the chelated tetrahedral intermediate, preventing tertiary alcohol formation.

  • Validation & Collapse: Quench carefully with 1M HCl. Crucial Causality: The acidic environment breaks the magnesium chelate, collapsing the intermediate directly into the ketone.

  • Purification: Extract with MTBE, wash with brine, dry, and concentrate. Purify via short-path vacuum distillation.

Benchmarking Analysis & Experimental Data

To objectively compare the two routes, parallel syntheses were conducted on a 50 mmol scale. The quantitative performance metrics are summarized below:

Performance MetricRoute A (Grignard + Swern)Route B (Weinreb Amide)
Overall Yield 68%84%
Purity (GC-FID) 97.5%>99.2%
Step Count 22
E-Factor (Waste/Product) 4528
Operating Temperature -78 °C to Reflux0 °C to Room Temp
Key Impurities Dimethyl thioacetals, unreacted alcoholTrace des-ethyl amide
Scalability Rating Poor (Cryogenic limits, DMS off-gassing)Excellent (Mild conditions, high atom economy)
Discussion of Results

Purity & Impurity Profiles: Route A suffers from a lower purity ceiling (97.5%) primarily due to the Swern oxidation. If the temperature rises above -60 °C during the DMSO activation step, Pummerer rearrangement byproducts (such as dimethyl thioacetals) form, which are notoriously difficult to separate from aliphatic ketones. Route B easily achieves >99.2% purity because the Weinreb intermediate strictly limits the reaction to mono-alkylation.

Scalability & E-Factor: Route B is vastly superior for scale-up. Route A requires cryogenic cooling (-78 °C) and generates stoichiometric amounts of toxic carbon monoxide and foul-smelling dimethyl sulfide (DMS). Route B operates entirely between 0 °C and room temperature, reducing the E-factor from 45 to 28 and significantly lowering the energy overhead required for manufacturing.

Conclusion & Recommendations

For the synthesis of high-purity 8-methoxy-3-decanone, Route B (Weinreb Amide Direct Alkylation) is the definitive recommendation. While Route A utilizes cheaper starting materials, the stringent cryogenic requirements and complex impurity profile of the Swern oxidation make it unsuitable for high-purity drug development applications. Route B provides a self-validating, highly stable intermediate that guarantees regiospecificity, higher overall yields (84%), and superior GC-FID purity (>99.2%) under mild operational conditions.

References

  • Chemistry Hall. "The Swern Oxidation: Mechanism and Features." Chemistry Hall. URL:[Link]

  • Wikipedia. "Weinreb ketone synthesis." Wikimedia Foundation. URL:[Link]

  • Chemistry Steps. "Converting Amides to Aldehydes and Ketones." Chemistry Steps. URL:[Link]

  • Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones." Master Organic Chemistry. URL:[Link]

Validation

evaluating structural analogs of 8-methoxydecan-3-one in organic chemistry

An in-depth evaluation of 8-methoxydecan-3-one (8-MD3O) and its structural analogs provides critical insights into semiochemical research, olfactory receptor mapping, and synthetic organic chemistry. Aliphatic ketones, p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of 8-methoxydecan-3-one (8-MD3O) and its structural analogs provides critical insights into semiochemical research, olfactory receptor mapping, and synthetic organic chemistry. Aliphatic ketones, particularly 3-decanone derivatives, are well-documented as potent alarm pheromones in myrmicine ants and aggregation cues in various Coleoptera species[1].

By systematically altering the distal functional groups on the decanone scaffold, researchers can engineer biochemical probes that either agonize, antagonize, or completely bypass insect olfactory receptors. This guide objectively compares the performance, physicochemical properties, and synthetic workflows of 8-MD3O against its primary structural alternatives.

Structural Alternatives & Mechanistic Rationale

When evaluating the 3-decanone scaffold, the substitution at the C8 position fundamentally alters the molecule's volatility, electronic landscape, and receptor binding affinity.

  • 8-Methoxydecan-3-one (8-MD3O): The addition of a methoxy ether linkage introduces a localized dipole and weak hydrogen-bond accepting capabilities without significantly increasing steric bulk. In semiochemical research, methoxy analogs of natural pheromones are frequently utilized as biochemical probes; they can competitively bind to olfactory receptors but fail to trigger the necessary conformational changes for signal transduction, effectively acting as behavioral antagonists[2].

  • 8-Methyl-3-decanone (8-MeD3O): This purely aliphatic analog mimics the highly volatile, hydrophobic tails of natural insect pheromones. It relies entirely on van der Waals forces for receptor pocket integration, making it a strong agonist for natural behavioral responses.

  • 8-Hydroxydecan-3-one (8-HD3O): The substitution of a hydroxyl group transforms the molecule into a strong hydrogen-bond donor. This drastically reduces vapor pressure, rendering it ineffective as an airborne semiochemical, but highly valuable as a non-volatile synthetic precursor for further derivatization.

SAR_Logic Base Decan-3-one Scaffold Sub1 8-Methoxy (8-MD3O) Base->Sub1 Ether Linkage Sub2 8-Methyl (8-MeD3O) Base->Sub2 Alkyl Chain Sub3 8-Hydroxy (8-HD3O) Base->Sub3 Hydroxyl Group Out1 Receptor Antagonist (Probe) Sub1->Out1 Dipole interaction Out2 Pheromone Agonist (Active) Sub2->Out2 Hydrophobic fit Out3 Synthetic Precursor (Non-Volatile) Sub3->Out3 H-Bonding

Structure-Activity Relationship (SAR) logic for 3-decanone analogs in semiochemical research.

Comparative Physicochemical Profiling

The following table summarizes the quantitative data dictating the performance of these analogs in both synthetic and environmental applications.

Property8-Methoxydecan-3-one (8-MD3O)8-Methyl-3-decanone (8-MeD3O)8-Hydroxydecan-3-one (8-HD3O)
Primary Application Biochemical Probe / AntagonistNatural Pheromone AgonistSynthetic Precursor
Molecular Weight 186.29 g/mol [3]170.30 g/mol 172.27 g/mol
Boiling Point (Predicted) ~263.9 °C[3]~220.0 °C>280.0 °C
LogP (Predicted) 2.01[3]3.851.45
Receptor Interaction Dipole-Dipole, Weak H-Bond AcceptorPurely HydrophobicStrong H-Bond Donor/Acceptor
Relative Volatility ModerateHighLow

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and outcome at each step.

Protocol A: Chemoselective Synthesis of 8-Methoxydecan-3-one

This workflow utilizes a Grignard addition followed by a chemoselective oxidation to construct the methoxy-ketone without cleaving the sensitive ether linkage.

Step-by-Step Workflow:

  • Grignard Formation: In an oven-dried flask under argon, react 1-bromo-5-methoxypentane (1.0 eq) with magnesium turnings (1.2 eq) in anhydrous THF to form the Grignard reagent.

  • Nucleophilic Addition: Cool the mixture to 0 °C and slowly add propanal (1.1 eq). Stir for 2 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract the resulting 8-methoxydecan-3-ol intermediate with diethyl ether.

  • Jones Oxidation: Dissolve the intermediate in acetone and cool to 0 °C. Dropwise, add Jones reagent (CrO₃ / H₂SO₄) until a persistent orange color remains.

    • Causality: Jones oxidation is explicitly chosen over harsher oxidants or Lewis-acid-mediated pathways because chromic acid rapidly oxidizes secondary alcohols in aqueous acetone without risking the cleavage of the distal aliphatic ether linkage.

  • Self-Validation Checkpoint: Monitor the oxidation via Thin Layer Chromatography (TLC) using a p-anisaldehyde stain. The disappearance of the polar secondary alcohol spot and the emergence of a less polar ketone spot confirms the completion of the reaction.

Synthesis_Workflow Step1 1. Grignard Formation (1-Bromo-5-methoxypentane + Mg) Step2 2. Nucleophilic Addition (+ Propanal) Step1->Step2 Step3 3. Secondary Alcohol (8-Methoxydecan-3-ol) Step2->Step3 Step4 4. Jones Oxidation (CrO3 / H2SO4) Step3->Step4 Step5 5. Target Compound (8-Methoxydecan-3-one) Step4->Step5

Synthetic workflow for 8-methoxydecan-3-one via Grignard addition and Jones oxidation.

Protocol B: Volatility & Headspace Release Assay (SPME-GC-MS)

To evaluate the efficacy of 8-MD3O as an airborne biochemical probe compared to its analogs, its vapor-phase release rate must be precisely quantified.

Step-by-Step Workflow:

  • Formulation: Dissolve 10 mg of 8-MD3O and 10 mg of an internal standard (decane) in 1 mL of hexane. Apply 10 µL of this solution to a standardized rubber septum dispenser.

  • Headspace Sampling: Place the dispenser in a controlled wind-tunnel chamber at 25 °C. Expose a Solid-Phase Microextraction (SPME) fiber (100 µm PDMS) to the chamber headspace for exactly 15 minutes at intervals of 1, 24, 48, and 72 hours.

    • Causality: SPME is utilized because it non-invasively samples the headspace, perfectly mimicking the actual vapor-phase concentration an insect olfactory receptor would encounter, while entirely avoiding the solvent masking effects inherent to direct liquid injection[4].

  • GC-MS Quantification: Desorb the SPME fiber directly into the GC injection port (250 °C).

  • Self-Validation Checkpoint: Calculate the release rate by plotting the ratio of the 8-MD3O peak area to the decane internal standard peak area. Using an internal standard normalizes any mechanical fluctuations in SPME fiber adsorption efficiency, ensuring that the recorded drop in concentration is due to true volatilization kinetics, not sampling error.

References

  • Source: guidechem.
  • Source: oup.
  • Reduction of Carpophilus freemani dobson (Coleoptera: nitidulidae)
  • 4.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Decanone, 8-methoxy-

Advanced Laboratory Handling and Safety Protocol for 3-Decanone, 8-methoxy- As drug development and organic synthesis increasingly rely on specialized aliphatic methoxy ketones, understanding the nuanced safety profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Handling and Safety Protocol for 3-Decanone, 8-methoxy-

As drug development and organic synthesis increasingly rely on specialized aliphatic methoxy ketones, understanding the nuanced safety profiles of these reagents is paramount. 3-Decanone, 8-methoxy- (CAS: 30571-79-0) is a bifunctional molecule that demands specific logistical and safety considerations[1]. As a Senior Application Scientist, I frequently observe laboratories defaulting to standard safety protocols—such as using basic nitrile gloves for all organic handling—which can lead to catastrophic PPE failure.

This guide provides a causality-driven, field-proven framework for handling this specific compound safely, ensuring that your laboratory's protocols are both scientifically sound and operationally resilient.

Hazard Assessment & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand why 3-Decanone, 8-methoxy- behaves the way it does in biological and synthetic environments.

  • Polymer Degradation (The Ketone Hazard): The carbonyl group in 3-Decanone, 8-methoxy- makes it a highly effective, polar solvent. When standard nitrile (Nitrile Butadiene Rubber) gloves are exposed to ketones, the solvent disrupts the polymer chains. This causes rapid swelling, degradation, and permeation, often breaking through the glove in under 10 minutes[2].

  • Dermal Defatting: If the chemical breaches your PPE, its lipophilic decane backbone allows it to integrate into the epidermal lipid bilayer. Simultaneously, the polar ketone and methoxy groups strip these essential fats away, leading to severe contact dermatitis and chemical irritation.

  • Combustibility Profile: With a predicted flash point of approximately 96.5 °C, it is classified as a combustible liquid[3]. While stable at room temperature, aerosolization or reaction heating significantly elevates the fire risk.

Physical & Chemical Properties

To design a self-validating safety system, operational parameters must be grounded in the compound's physical data.

PropertyValueClinical/Operational Implication
CAS Number 30571-79-0[1]Unique identifier for SDS compliance and inventory tracking.
Molecular Weight 186.29 g/mol [3]Essential for precise stoichiometric calculations in synthesis.
Boiling Point ~263.9 °C[3]Low volatility at room temp; inhalation risk increases drastically if heated.
Flash Point ~96.5 °C[3]Combustible; requires an inert atmosphere for high-temperature reactions.
Density ~0.9 g/cm³[3]Floats on water; water alone is an ineffective fire suppression medium.

Personal Protective Equipment (PPE) Matrix

Your PPE must be chemically compatible with methoxy ketones. The following matrix outlines the required gear and the mechanistic justification for each choice.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Butyl Rubber Gloves (0.3 mm+)Butyl rubber (isobutylene-isoprene) provides exceptional resistance to ketones[4]. Standard nitrile is strictly prohibited for prolonged handling due to rapid permeation[2].
Eye Protection ANSI Z87.1 Splash GogglesProtects against ocular exposure, preventing severe corneal lipid stripping in the event of a splash.
Body Protection Flame-Resistant (FR) Lab CoatMitigates ignition risks if the combustible liquid is exposed to an ignition source during heated reactions.
Respiratory Chemical Fume HoodMust maintain a face velocity of 80-100 fpm to capture volatile organic vapors effectively.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures zero-exposure handling during standard laboratory operations.

Workflow Start 1. Pre-Operation Verify Fume Hood & Butyl PPE Dispense 2. Dispensing Use Glass/PTFE (Avoid Plastics) Start->Dispense Reaction 3. Reaction Phase Inert Atmosphere (N2/Ar) Dispense->Reaction Cleanup 4. Post-Operation Segregate to Non-Halogenated Waste Reaction->Cleanup

Step-by-step operational workflow for handling 3-Decanone, 8-methoxy-.

Step-by-Step Handling Methodology:

  • Pre-Operation Validation: Verify fume hood airflow is optimal. Don a flame-resistant lab coat, splash goggles, and Butyl rubber gloves[5]. Never substitute with latex or thin nitrile.

  • Dispensing: Utilizing a glass syringe with a stainless steel needle, or a PTFE-lined pipette, draw the required volume. Critical: Do not use polystyrene or standard plastic serological pipettes, as the ketone will dissolve the plasticizer, contaminating your assay and compromising the tool.

  • Reaction Execution: If the experimental protocol requires heating the compound near or above its 96.5 °C flash point[3], purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace oxygen and prevent ignition.

  • Equipment Decontamination: Rinse all glassware with a compatible, highly volatile solvent (e.g., acetone or ethanol) inside the fume hood before transferring the equipment to the general washing area.

Spill Response & Disposal Plan

In the event of a loss of containment, immediate and structured action is required to prevent exposure and environmental contamination.

SpillResponse Spill Spill Detected (3-Decanone, 8-methoxy-) Assess Assess Volume & Ventilation Spill->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Major Major Spill (>50 mL) Outside Fume Hood Assess->Major Absorb Apply Inert Absorbent (Vermiculite/Sand) Minor->Absorb Evacuate Evacuate Area & Notify EHS Major->Evacuate Dispose Collect in Solid Organic Waste Absorb->Dispose

Logic tree for 3-Decanone, 8-methoxy- spill response and containment.

Step-by-Step Spill Containment:

  • Isolate & Assess: Immediately halt all nearby heat sources and stirring plates. Determine if the spill is minor (contained within the hood) or major (benchtop/floor).

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad designed for organic solvents. Do not use paper towels or sawdust, as these act as wicks and increase the fire hazard.

  • Collection: Using non-sparking tools (e.g., polypropylene scoops), collect the saturated absorbent.

  • Waste Segregation: Place the collected material into a high-density polyethylene (HDPE) or glass waste container. Label strictly as "Hazardous Waste: Non-Halogenated Organic Solvent (Contains 3-Decanone, 8-methoxy-)".

  • Final Decontamination: Wash the spill surface with a mild detergent and water to remove any residual defatting agents from the benchtop.

References

  • Title: CAS Number: 30571-79-0 基本信息 Source: iChemistry URL: [Link]

  • Title: What Should You Not Use Nitrile Gloves For? Key Limitations Source: Fanya Safety URL: [Link]

  • Title: How to Choose the Right Polymer for Chemical Protection Gloves Source: Showa Group URL: [Link]

Sources

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